molecular formula C7H7BrN4 B589742 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1337532-51-0

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Numéro de catalogue: B589742
Numéro CAS: 1337532-51-0
Poids moléculaire: 227.065
Clé InChI: SCHJLAFNBDGWJN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a versatile chemical intermediate in medicinal chemistry, particularly in the discovery of new therapeutic agents. Its core structure is part of the pyrrolo[2,3-d]pyrimidine class of nitrogen heterocycles, which are recognized as privileged scaffolds for designing bumped kinase inhibitors (BKIs) . These inhibitors selectively target calcium-dependent protein kinases (CDPKs) unique to apicomplexan parasites, such as Plasmodium falciparum , which causes malaria . Research indicates that this compound serves as a crucial building block for the synthesis of analogs that potently inhibit PfCDPK4 and PfCDPK1 . These kinases are essential for parasite motility, exflagellation, and sexual reproduction, making them promising targets for transmission-blocking antimalarial drugs aimed at interrupting the parasite's life cycle in the mosquito . The bromine atom at the 5-position offers a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to explore diverse chemical space and optimize drug-like properties. This makes the compound a valuable tool for hit-to-lead optimization campaigns in early-stage drug discovery.

Propriétés

IUPAC Name

5-bromo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHJLAFNBDGWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735210
Record name 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337532-51-0
Record name 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1337532-51-0
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Foundational & Exploratory

In-Depth Technical Guide to 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a halogenated derivative of the 7-deazapurine scaffold, a class of compounds of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the pyrrolo[2,3-d]pyrimidine core, make it a valuable building block for the synthesis of targeted therapeutics, most notably kinase inhibitors. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral characterization of this compound. While specific biological data on this molecule is limited in publicly accessible literature, this guide will also discuss the established biological activities of closely related analogs, providing a strong rationale for its investigation in drug development programs.

Chemical Properties and Data

This compound is a white solid at room temperature.[1] Its core structure is a fusion of a pyrimidine and a pyrrole ring, classifying it as a pyrrolo[2,3-d]pyrimidine.

General Properties

A compilation of the general chemical and physical properties is presented in Table 1. These values are derived from various chemical databases and literature sources.

Table 1: General and Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₇BrN₄[2]
Molecular Weight 227.06 g/mol [2]
CAS Number 1337532-51-0[2]
Appearance White Solid[3]
Melting Point 196-198 °C[3]
Boiling Point (Predicted) 414.8 ± 40.0 °C
Density (Predicted) 1.94 ± 0.1 g/cm³
LogP (Predicted) 1.894
Purity Typically >97%[4]
Storage Conditions Room temperature[4]
Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The data presented in Table 2 is consistent with the structure of this compound.

Table 2: NMR Spectral Data (CDCl₃, 400 MHz)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 8.27sH2 (pyrimidine ring)
6.91sH6 (pyrrole ring)
5.92br s-NH₂
3.75s-CH₃
¹³C NMR 157.0sC4
152.8sC2
149.8sC7a
124.7sC6
102.0sC4a
86.1sC5
31.5s-CH₃

s = singlet, br s = broad singlet

1.2.2. Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

IonCalculated m/z
[M(⁷⁹Br)+H]⁺226.9936
[M(⁸¹Br)+H]⁺228.9915

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a straightforward amination of the corresponding 4-chloro precursor.

Synthesis Workflow

The general workflow for the synthesis is depicted in the following diagram.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product start 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine reaction Amination start->reaction  NH₄OH, i-PrOH  100 °C, 40 h product This compound reaction->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from literature procedures for analogous compounds.

Materials:

  • 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Concentrated ammonium hydroxide (NH₄OH)

  • Isopropyl alcohol (i-PrOH)

  • Sealed reaction tube or pressure vessel

Procedure:

  • To 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a sealed tube, add concentrated ammonium hydroxide and a catalytic amount of isopropyl alcohol.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Maintain the reaction at this temperature for 40 hours, with stirring if possible.

  • After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.

Biological Activity and Potential Applications

While specific studies detailing the biological activity of this compound are not prevalent in the public domain, the pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors.[5] Derivatives of this core structure have shown potent inhibitory activity against a range of kinases, making them highly valuable in oncology and immunology research.[6][7][8][9]

Role as a Kinase Inhibitor Scaffold

The 7-deazapurine core of this compound mimics the adenine core of ATP, allowing it to bind to the ATP-binding pocket of various kinases. The substituents on this core structure determine the selectivity and potency of the inhibition.

The bromine atom at the 5-position serves as a key functional handle for further chemical modifications, such as Suzuki or Stille coupling reactions, to introduce diverse aryl or heteroaryl groups. This allows for the exploration of the chemical space around the core scaffold to optimize binding to the target kinase.

Potential Signaling Pathway Involvement

Given the known activities of related compounds, this compound is a promising candidate for the development of inhibitors targeting key signaling pathways in cancer and autoimmune diseases. A generalized representation of a kinase signaling pathway that could be targeted by derivatives of this compound is shown below.

G cluster_input Signal Input cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_output Cellular Response ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase Kinase (e.g., PERK, JAK, AKT) receptor->kinase downstream Downstream Effectors kinase->downstream response Proliferation, Survival, etc. downstream->response inhibitor 5-Bromo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine (or derivative) inhibitor->kinase

Caption: Generalized kinase signaling pathway potentially targeted by this compound.

Suggested Experimental Protocol: Kinase Inhibition Assay

To evaluate the potential of this compound or its derivatives as kinase inhibitors, a standard in vitro kinase assay can be performed.

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ATP consumed in the reaction is quantified, often using a luminescence-based method.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound to the wells. Include controls with DMSO only (no inhibition) and wells without kinase (100% inhibition).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a well-characterized compound with a straightforward synthetic route. Its chemical properties and the biological activities of structurally related molecules strongly suggest its potential as a valuable scaffold for the development of novel kinase inhibitors. Further investigation into its specific biological targets and mechanism of action is warranted and could lead to the discovery of new therapeutic agents for a variety of diseases. This guide provides the foundational chemical knowledge to support such research endeavors.

References

An In-depth Technical Guide to 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Structure, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological relevance of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyrrolopyrimidine core, which is a well-recognized "privileged scaffold" in medicinal chemistry. This core structure is an analog of purine, a fundamental component of nucleic acids, making it a valuable starting point for the design of molecules that can interact with biological systems.

The structure is characterized by a bromine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine ring, a methyl group at the 7-position (on the pyrrole nitrogen), and an amine group at the 4-position of the pyrimidine ring.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₇BrN₄PubChem[1]
Molecular Weight 227.06 g/mol PubChem[1]
CAS Number 1337532-51-0PubChem[1]
IUPAC Name 5-bromo-7-methylpyrrolo[2,3-d]pyrimidin-4-aminePubChem[1]
Purity ≥97% (as commercially available)Vibrant Pharma Inc.[2]
Appearance White solidGuidechem
Melting Point 196-198 °CGuidechem
Boiling Point 414.8±40.0 °C (Predicted)Guidechem
Density 1.94±0.1 g/cm³ (Predicted)Guidechem

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process, beginning with the construction of the core pyrrolopyrimidine ring system, followed by functionalization. A plausible synthetic route is outlined below, based on established chemical transformations for this class of compounds.

Synthesis Workflow Diagram

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Methylation cluster_2 Step 3: Amination cluster_3 Step 4: Bromination A Diethyl Malonate B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B Multi-step synthesis (e.g., via pyrimidine formation, cyclization, and chlorination) C 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine B->C Methylating agent (e.g., Methyl Iodide) Base (e.g., Cs₂CO₃) D 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine C->D Ammonia source (e.g., NH₄OH) Heat E This compound D->E Brominating agent (e.g., NBS) Solvent (e.g., Chloroform)

Caption: A plausible multi-step synthesis workflow for this compound.

Experimental Protocols and Data

The following protocols are adapted from literature procedures for analogous chemical transformations.

The synthesis of the core intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a critical first step. Several methods have been reported, with a five-step synthesis from diethyl malonate being an efficient route.[3] Another improved seven-step synthesis from dimethyl malonate has also been described.[4][5] A patented method involves the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to the chloro-derivative using phosphoryl chloride (POCl₃).[6]

Table 2: Representative Data for Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Starting MaterialKey ReagentsYieldReference
Diethyl MalonateAllyl bromide, Formamidine, POCl₃45.8% (overall)[3]
7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃, N,N-diisopropylethylamine84%[6]

Experimental Protocol (Adapted from patent literature[6]):

  • A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent), phosphoryl chloride (approx. 3 equivalents), and toluene (as solvent) is prepared in a reaction vessel.

  • The mixture is warmed to 50 °C.

  • N,N-diisopropylethylamine (approx. 1.5 equivalents) is added in portions, maintaining the temperature at 50 °C.

  • The reaction is stirred at 50 °C until completion, as monitored by a suitable technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is carefully quenched with ice water.

  • The product is isolated by centrifugation or filtration, washed with water, and dried under vacuum.

This step involves the selective N-methylation of the pyrrole ring.

Experimental Protocol (Conceptual, based on general procedures):

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., DMF), a base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) (1.1 to 1.5 equivalents) is added.

  • The mixture is stirred at room temperature for a short period (e.g., 30 minutes).

  • A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 to 1.5 equivalents), is added dropwise.

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or HPLC).

  • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

This step involves a nucleophilic aromatic substitution of the chlorine atom with an amino group.

Table 3: Representative Data for Amination of 4-Chloropyrrolopyrimidines

Starting MaterialReagentConditionsYieldReference
4-chloro-7H-pyrrolo[2,3-d]pyrimidineAniline derivatives, HClWater, heat80-94%[7]
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidineAmmonium Hydroxide120 °C, 18 hours82%Benchchem[8]

Experimental Protocol (Adapted from Benchchem[8]):

  • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) is placed in a sealed reaction vessel.

  • Aqueous ammonium hydroxide (a significant excess) is added.

  • The vessel is sealed and heated to 100-120 °C for 18-48 hours.

  • After cooling to room temperature, the reaction mixture is concentrated to remove excess ammonia and water.

  • The resulting solid is collected by filtration, washed with water, and dried to afford 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

The final step is the regioselective bromination of the electron-rich pyrrole ring. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[9][10]

Table 4: Representative Data for Bromination of Pyrrolopyrimidines

Starting MaterialReagentSolventConditionsReference
4-chloro-7H-pyrrolo[2,3-d]pyrimidineN-Bromosuccinimide (NBS)ChloroformReflux, 1 hourChemicalBook[6]

Experimental Protocol (Adapted from ChemicalBook[6]):

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1 equivalent) is dissolved or suspended in a suitable solvent such as chloroform or dichloromethane.

  • N-Bromosuccinimide (NBS) (1 to 1.1 equivalents) is added portion-wise.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., reflux) for a period of 1 to 4 hours, with progress monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled, and any solid byproducts (succinimide) are removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Biological Context: A Scaffold for Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[11] Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of phosphate groups to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[12][13]

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been designed to target a variety of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as the Epidermal Growth Factor Receptor (EGFR), which is often overactive in various cancers.[14]

  • Non-receptor Tyrosine Kinases: Including Bruton's tyrosine kinase (BTK), a key player in B-cell development and a target for autoimmune diseases and certain cancers.

  • Serine/Threonine Kinases: Such as Protein Kinase B (Akt) and Aurora Kinases, which are involved in cell survival and division.[11][14]

The general mechanism of action for these inhibitors is to compete with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Representative Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized Receptor Tyrosine Kinase (RTK) pathway that is frequently implicated in cancer.[4][15] The pathway is initiated by the binding of a ligand, such as EGF, which leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, ultimately promoting cell proliferation and survival.[8][16] Pyrrolo[2,3-d]pyrimidine derivatives can act as inhibitors at the level of the EGFR kinase domain.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF Ligand EGFR_inactive EGFR (inactive monomer) Ligand->EGFR_inactive Binding EGFR_active EGFR (active dimer) (Autophosphorylated) EGFR_inactive->EGFR_active Dimerization Grb2_SOS Grb2/SOS EGFR_active->Grb2_SOS Recruitment & Activation Inhibitor 5-Bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine (or related inhibitor) Inhibitor->EGFR_active Inhibition of Kinase Activity Ras_GDP Ras-GDP (inactive) Grb2_SOS->Ras_GDP Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP loading RAF RAF Ras_GTP->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocation & Activation Response Gene Expression (Proliferation, Survival, etc.) Transcription->Response

Caption: Representative EGFR signaling pathway, a common target for pyrrolopyrimidine-based kinase inhibitors.

This guide serves as a foundational resource for understanding the structure, synthesis, and biological context of this compound. The provided protocols and data, compiled from various scientific sources, offer a practical starting point for further research and development in this promising area of medicinal chemistry.

References

An In-depth Technical Guide on the Biological Activity of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to adenine, a key component of ATP. This similarity allows pyrrolo[2,3-d]pyrimidine derivatives to act as competitive inhibitors for a wide range of protein kinases. The specific compound, this compound, has been investigated for its potential as a kinase inhibitor, particularly in the context of autoimmune diseases and oncology. This guide provides a comprehensive overview of its biological activity, drawing from research on closely related analogs and general principles of kinase inhibition.

Kinase Inhibitory Activity

Janus Kinase (JAK) Inhibition

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in immunity and inflammation. Dysregulation of this pathway is implicated in a variety of autoimmune disorders and cancers. Several pyrrolo[2,3-d]pyrimidine-based molecules have been developed as JAK inhibitors. For instance, Abrocitinib, a selective JAK1 inhibitor, features the pyrrolo[2,3-d]pyrimidine scaffold and has demonstrated significant efficacy in treating atopic dermatitis[1].

The table below presents inhibitory activities of representative pyrrolo[2,3-d]pyrimidine-based JAK inhibitors to provide a comparative context for the potential activity of this compound.

Compound Name (Analog)Target KinaseIC50 (nM)Reference
AbrocitinibJAK1~29[1]
AbrocitinibJAK2~803[1]
AbrocitinibTYK2~1300[1]
AbrocitinibJAK3>10000[1]
Compound 12a (a 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative)JAK112.6[2]
TofacitinibJAK135.0[3]
RuxolitinibJAK1194.0[3]
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response through Toll-like receptor (TLR) and IL-1 receptor signaling pathways. Inhibition of IRAK4 is a promising therapeutic strategy for inflammatory and autoimmune diseases. The pyrrolo[2,3-d]pyrimidine scaffold has also been explored for the development of IRAK4 inhibitors.

Below is a table of IC50 values for representative IRAK4 inhibitors, which may serve as a reference for the potential potency of this compound.

Compound Name (Analog)Target KinaseIC50 (nM)Reference
IRAK4-IN-4IRAK42.8[4]
Zimlovisertib (PF-06650833)IRAK4Potent (specific value not provided)[4]
AS2444697IRAK421[4]
JH-X-119-01IRAK19[4]

Signaling Pathway

As a putative JAK inhibitor, this compound would primarily modulate the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor 5-Bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that are typically used to characterize the biological activity of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • This compound

  • Recombinant human kinase (e.g., JAK1, IRAK4)

  • Kinase-specific substrate peptide

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the diluted compound, and the kinase-specific substrate peptide.

  • Enzyme Addition: Add the recombinant kinase to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Compound Dilutions Start->Prep_Compound Setup_Reaction Set up Kinase Reaction in Plate (Buffer, Substrate, Compound) Prep_Compound->Setup_Reaction Add_Enzyme Add Kinase Enzyme Setup_Reaction->Add_Enzyme Add_ATP Initiate Reaction with ATP Add_Enzyme->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Stop_Reaction Generate_Signal Generate Luminescent Signal (Add Kinase Detection Reagent) Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available and estimated solubility data for the compound 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a substituted pyrrolopyrimidine of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document presents estimated solubility values in common pharmaceutical solvents, based on the physicochemical properties of structurally related compounds. Furthermore, a detailed, standardized experimental protocol for the accurate determination of thermodynamic solubility using the shake-flask method is provided. To contextualize the potential biological relevance of this compound class, a diagram of the Focal Adhesion Kinase (FAK) signaling pathway is included, as derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have been investigated as kinase inhibitors. An experimental workflow for solubility determination is also visualized to aid in laboratory application.

Introduction

This compound is a heterocyclic compound belonging to the pyrrolopyrimidine class. This scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors. The physicochemical properties of such compounds, particularly their solubility, are critical determinants of their suitability for further development as therapeutic agents, influencing factors such as bioavailability and formulation. This guide aims to provide a foundational understanding of the solubility characteristics of this compound and to equip researchers with the necessary protocols for its experimental determination.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₇BrN₄PubChem[1]
Molecular Weight 227.06 g/mol PubChem[1]
CAS Number 1337532-51-0Guidechem[2]
Appearance White solidGuidechem[2]
Melting Point 196-198 °CGuidechem[2]
Predicted LogP 1.89Guidechem[2]
Predicted Boiling Point 414.8 ± 40.0 °CGuidechem[2]
Predicted Density 1.94 ± 0.1 g/cm³Guidechem[2]

Estimated Solubility Data

Table 2: Estimated Solubility of this compound in Common Solvents at 25°C

SolventEstimated SolubilityRationale / Notes
Water (pH 7.4) Very Low to InsolubleThe hydrophobic bromine and methyl groups, combined with the aromatic rings, likely limit aqueous solubility.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Methanol Slightly Soluble to SolubleMethanol is a polar protic solvent that can engage in hydrogen bonding, potentially aiding solubility.
Ethanol Slightly SolubleSimilar to methanol, but its slightly lower polarity may result in reduced solubility.
Acetonitrile Slightly SolubleA polar aprotic solvent, but generally less effective than DMSO for highly crystalline solids.
Acetone Slightly SolubleA polar aprotic solvent with moderate solvating power for such structures.
Chloroform Very Low to InsolubleAs a relatively non-polar solvent, it is not expected to be a good solvent for this polar molecule.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4][5][6][7][8][9]

4.1. Materials

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Sample Separation:

    • After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

Visualization of a Relevant Signaling Pathway

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of various kinases. One such kinase is Focal Adhesion Kinase (FAK), which is involved in cell adhesion, migration, and proliferation.[1][2][10] A simplified representation of the FAK signaling pathway is shown below.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Cell_Migration Cell Migration FAK->Cell_Migration Src->FAK Phosphorylation Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

FAK Signaling Pathway

Visualization of Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.

Shake_Flask_Workflow Start Start Add_Excess Add excess solid compound to vial Start->Add_Excess Add_Solvent Add known volume of solvent Add_Excess->Add_Solvent Shake Shake at constant temperature (24-48h to reach equilibrium) Add_Solvent->Shake Settle Allow excess solid to settle Shake->Settle Filter Filter supernatant (0.22 µm) Settle->Filter Analyze Analyze filtrate by HPLC or UV-Vis Filter->Analyze Quantify Quantify concentration using a calibration curve Analyze->Quantify End End: Thermodynamic Solubility Quantify->End

Shake-Flask Solubility Workflow

Conclusion

While experimental solubility data for this compound is currently lacking, this guide provides a robust framework for its estimation and experimental determination. The provided shake-flask protocol offers a reliable method for obtaining accurate thermodynamic solubility data, which is essential for the progression of this compound in any drug discovery and development pipeline. The contextualization of its potential biological target through the FAK signaling pathway highlights the importance of understanding its physicochemical properties for future research endeavors.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Deazapurine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

The 7-deazapurine scaffold, a derivative of the naturally occurring purine ring, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the discovery and history of 7-deazapurine-based kinase inhibitors, targeting researchers, scientists, and drug development professionals. We will delve into the historical context, from the initial discovery of naturally occurring 7-deazapurine nucleosides to the rational design of synthetic analogs targeting a range of protein kinases implicated in diseases such as cancer. This guide will feature a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and drug discovery workflows to facilitate a deeper understanding of this important class of therapeutic agents.

Introduction: The 7-Deazapurine Scaffold - A Journey from Nature to Targeted Therapy

The story of 7-deazapurine kinase inhibitors begins not in the laboratory, but in nature. The discovery of nucleoside antibiotics like tubercidin, toyocamycin, and sangivamycin, produced by Streptomyces species, revealed the biological potential of the 7-deazapurine (or pyrrolo[2,3-d]pyrimidine) core.[1] These natural products exhibited a range of biological activities, including antimicrobial and antitumor effects. The key structural feature of these molecules is the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom. This seemingly subtle modification has profound effects on the molecule's electronic properties and its ability to interact with biological targets.

The transition from these natural products to rationally designed kinase inhibitors was driven by the burgeoning field of kinase-targeted drug discovery. Protein kinases, which play a central role in cellular signal transduction, have become one of the most important classes of drug targets, particularly in oncology. The realization that the 7-deazapurine scaffold could serve as a versatile template for designing ATP-competitive kinase inhibitors led to a surge in research and development in this area. The scaffold's ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical feature for many kinase inhibitors, cemented its status as a privileged structure in drug discovery.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected 7-deazapurine kinase inhibitors against various protein kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Selected 7-Deazapurine Derivatives

Compound Name/IdentifierTarget Kinase(s)IC50 (µM)Reference(s)
Isatin-Deazapurine Hybrid (Compound 5)EGFR0.092 ± 0.003[2][3]
HER20.081 ± 0.002[2][3]
VEGFR20.112 ± 0.005[2][3]
CDK20.134 ± 0.006[2][3]
7-deaza-p-methoxy-6-benzylthioinosineToxoplasma gondii Adenosine Kinase4.6[4]
7-deaza-p-cyano-6-benzylthioinosineToxoplasma gondii Adenosine Kinase5.3[4]

Table 2: Antiproliferative Activity of Selected 7-Deazapurine Derivatives

Compound Name/IdentifierCell LineIC50 (µM)Reference(s)
Isatin-Deazapurine Hybrid (Compound 5)HepG2 (Liver Cancer)6.11 ± 0.4[2]
MCF-7 (Breast Cancer)5.93 ± 0.3[2]
MDA-MB-231 (Breast Cancer)2.48 ± 0.1[2]
HeLa (Cervical Cancer)1.98 ± 0.1[2]

Key Signaling Pathways Targeted by 7-Deazapurine Kinase Inhibitors

7-deazapurine kinase inhibitors exert their therapeutic effects by modulating the activity of key signaling pathways that are often dysregulated in disease. Below are graphical representations of some of the most relevant pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 7-Deazapurine Kinase Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key regulator of angiogenesis, the formation of new blood vessels. In cancer, tumors often hijack this pathway to ensure a steady supply of nutrients and oxygen.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Ligand Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis/ Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 7-Deazapurine Kinase Inhibitor Inhibitor->VEGFR

Caption: VEGFR signaling pathway and the point of inhibition.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a component of the innate immune system that detects the presence of cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can mount an anti-tumor immune response. Certain 7-deazapurine-containing cyclic dinucleotides have been shown to be potent agonists of the STING pathway.

STING_Signaling_Pathway cluster_er Endoplasmic Reticulum STING STING TBK1 TBK1 STING->TBK1 Recruitment cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesis dsDNA Cytosolic dsDNA dsDNA->cGAS Activation cGAMP->STING Binding & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN Nuclear Translocation & Gene Expression Agonist 7-Deazapurine CDN Agonist Agonist->STING Binding & Activation

Caption: STING signaling pathway and the point of agonism.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the discovery and characterization of 7-deazapurine kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of product formed or ATP consumed is quantified, and the inhibition by the test compound is determined.

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Test compound (7-deazapurine derivative)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

    • Microplate reader (luminescence, fluorescence, or scintillation counter)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal using the appropriate microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., HepG2, MCF-7)

    • Cell culture medium and supplements

    • Test compound (7-deazapurine derivative)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well microplates

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

  • Materials:

    • Cells treated with the test compound

    • Annexin V-FITC (or other fluorophore)

    • Propidium Iodide (PI)

    • Binding Buffer (containing calcium)

    • Flow cytometer

  • Procedure:

    • Harvest the treated and control cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry, acquiring data for both FITC and PI fluorescence.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

  • Materials:

    • Cells treated with the test compound

    • Cold 70% ethanol (for fixation)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest the treated and control cells.

    • Wash the cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the cells by flow cytometry, measuring the PI fluorescence.

    • Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Experimental and Logical Workflows

The discovery of novel 7-deazapurine kinase inhibitors follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

General Workflow for 7-Deazapurine Kinase Inhibitor Discovery

This diagram illustrates the typical stages involved in the development of a novel 7-deazapurine kinase inhibitor.

Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo IND IND-Enabling Studies In_Vivo->IND End Clinical Trials IND->End Start Start Start->Target_ID

Caption: A generalized workflow for kinase inhibitor discovery.

Synthetic and Screening Workflow for 7-Deazapurine Analogs

This diagram outlines a more specific workflow focusing on the chemical synthesis and subsequent biological screening of a library of 7-deazapurine analogs.

Synthesis_Screening_Workflow Scaffold_Prep 7-Deazapurine Scaffold Preparation Library_Synth Combinatorial Library Synthesis (e.g., Suzuki, Sonogashira coupling) Scaffold_Prep->Library_Synth Purification Purification & Characterization Library_Synth->Purification Primary_Screen Primary Kinase Inhibition Screen Purification->Primary_Screen Secondary_Screen Secondary Cellular Assays (Proliferation, Apoptosis) Primary_Screen->Secondary_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

References

The Impact of Bromine Substitution on the Bioactivity of Pyrrolo[2,3-d]pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its inherent ability to mimic adenine allows for competitive binding to the ATP-binding sites of various kinases, making it a cornerstone in the development of targeted therapies, particularly in oncology.[3][4] Strategic modifications to this core structure are crucial for enhancing potency, selectivity, and pharmacokinetic properties. Among these modifications, halogenation, and specifically bromine substitution, has emerged as a key strategy to modulate the biological activity of these compounds.[5] This technical guide provides an in-depth analysis of the role of bromine substitution in the activity of pyrrolo[2,3-d]pyrimidine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

The Strategic Advantage of Bromine in Drug Design

The introduction of a bromine atom into a drug candidate is a well-established medicinal chemistry tactic to enhance its pharmacological profile.[5] Bromine's unique properties, including its size, electronegativity, and ability to form halogen bonds, can significantly influence a molecule's interaction with its biological target.[5] Halogen bonds are non-covalent interactions between the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on a protein, such as a backbone carbonyl.[5] These interactions can contribute to tighter binding affinity and improved selectivity. Furthermore, the lipophilicity of bromine can enhance membrane permeability and influence the metabolic stability of a compound.[5]

Quantitative Analysis of Bromine Substitution on Pyrrolo[2,3-d]pyrimidine Activity

The following tables summarize the quantitative data from various studies, highlighting the impact of bromine substitution on the inhibitory activity of pyrrolo[2,3-d]pyrimidine derivatives against different cancer cell lines and kinases.

Table 1: Cytotoxic Activity of Brominated Pyrrolo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

Compound IDR Group (Non-Brominated Analog)R Group (Brominated Analog)Cell LineIC50 (µM) - Non-BrominatedIC50 (µM) - BrominatedReference
Series 1 2-(4-Chlorophenyl)-...-N-phenyl-...2-(4-Bromo phenyl)-...-N-phenyl-...HT-29 (Colon Cancer)-4.55[6]
2-(4-Chlorophenyl)-...-N-(4-fluorophenyl)-...2-(4-Bromo phenyl)-...-N-(4-fluorophenyl)-...HT-29 (Colon Cancer)-4.01[6]
Series 2 Unsubstituted Phenyl2-Bromo phenylMultiple Cancer Cell LinesVariesGenerally lower IC50[7]

Table 2: Kinase Inhibitory Activity of Brominated Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDR Group (Non-Brominated Analog)R Group (Brominated Analog)Kinase TargetIC50 (nM) - Non-BrominatedIC50 (nM) - BrominatedReference
Series 3 VariesVaries with Bromo -substituentsEGFR, Her2, VEGFR2, CDK2-40-204 (for compound 5k)[8]
Series 4 Halogen substitutions (F, Cl)Bromo -substitutionRETAttenuated activityAttenuated activity[9]

Note: A direct comparison is not always available in the literature. The tables present data from studies where brominated compounds were synthesized and evaluated. " - " indicates that the data for the direct non-brominated analog was not provided in the cited source.

Key Experimental Protocols

This section details the methodologies for the synthesis of brominated pyrrolo[2,3-d]pyrimidines and the biological assays used to evaluate their activity.

Synthesis of 3-Bromo-pyrrolo[2,3-d]pyrimidines

A representative synthetic protocol for the introduction of a bromine atom at the 3-position of the pyrrolo[2,3-d]pyrimidine core is as follows:

  • Starting Material: A suitable 2-substituted-phenyl-pyrrolo[2,3-d]pyrimidinone derivative.

  • Reagents: N-Bromosuccinimide (NBS) as the brominating agent and Dichloromethane (DCM) as the solvent.

  • Procedure:

    • Dissolve the starting pyrrolo[2,3-d]pyrimidinone (1.0 equivalent) in DCM.

    • Add NBS (1.1 equivalents) to the solution at room temperature.

    • Stir the reaction mixture for a specified time (e.g., 1 hour) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).

    • Extract the product with an organic solvent (e.g., DCM).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-pyrrolo[2,3-d]pyrimidine.[6]

In Vitro Kinase Inhibition Assay

The following is a general protocol for assessing the kinase inhibitory activity of the synthesized compounds:

  • Assay Principle: Measurement of the inhibition of phosphorylation of a specific substrate by a target kinase.

  • Materials:

    • Target kinase (e.g., EGFR, RET).

    • Kinase substrate (e.g., a specific peptide).

    • ATP (Adenosine triphosphate).

    • Test compounds (brominated pyrrolo[2,3-d]pyrimidines) at various concentrations.

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

    • Add the test compounds at a range of concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method and a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the kinase activity).[8][10]

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of the compounds on cancer cells, the MTT assay is commonly employed:

  • Principle: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrrolo[2,3-d]pyrimidine inhibitors and a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start Starting Materials (Pyrrolo[2,3-d]pyrimidine core) bromination Bromination (e.g., NBS/DCM) start->bromination purification Purification (Column Chromatography) bromination->purification characterization Characterization (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Assay (IC50 Determination) characterization->kinase_assay Test Compound cell_assay Cell Viability Assay (e.g., MTT on Cancer Cells) characterization->cell_assay Test Compound data_analysis Data Analysis (SAR) kinase_assay->data_analysis cell_assay->data_analysis

Caption: Experimental workflow for synthesis and evaluation.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Gene Transcription (Proliferation, Survival) ERK->transcription AKT AKT PI3K->AKT AKT->transcription inhibitor Brominated Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->EGFR Inhibits (ATP-competitive) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway inhibition.

RET_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS_MAPK RAS-MAPK Pathway RET->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway RET->PI3K_AKT Activates cellular_response Cellular Response (Proliferation, Differentiation) RAS_MAPK->cellular_response PI3K_AKT->cellular_response inhibitor Brominated Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->RET Inhibits Ligand GDNF/GFRα Ligand->RET Binds & Activates

Caption: RET kinase signaling pathway inhibition.

Conclusion

The strategic incorporation of bromine into the pyrrolo[2,3-d]pyrimidine scaffold is a powerful approach to enhance the potency and modulate the activity of these important kinase inhibitors. As evidenced by the quantitative data, brominated derivatives often exhibit superior cytotoxic and enzyme inhibitory activities. This is likely due to a combination of factors, including the formation of favorable halogen bonds with the target protein and improved physicochemical properties. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of novel brominated pyrrolo[2,3-d]pyrimidine analogs. A thorough understanding of the targeted signaling pathways, such as EGFR and RET, is essential for the rational design of next-generation inhibitors with improved efficacy and selectivity. Further exploration of structure-activity relationships, guided by the principles outlined in this document, will undoubtedly continue to drive the development of innovative and effective therapies based on the versatile pyrrolo[2,3-d]pyrimidine core.

References

In Silico Modeling of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the 7-deazapurine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds, including kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core is a key structural feature in numerous approved drugs and clinical candidates, where it often serves as a hinge-binding motif in the ATP-binding pocket of protein kinases. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for this compound, aimed at researchers and professionals in drug development. The methodologies and data presented herein are based on established computational techniques and findings from studies on analogous compounds.

Physicochemical Properties

A foundational aspect of in silico modeling is the characterization of the molecule's fundamental properties. These descriptors are crucial for developing structure-activity relationships (SAR) and for predicting the compound's pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₇H₇BrN₄PubChem
Molecular Weight 227.06 g/mol PubChem
XLogP3 1.8PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
Polar Surface Area 56.7 ŲPubChem
CAS Number 1337532-51-0Guidechem[1]

In Silico Modeling Workflow

The following workflow outlines a standard computational approach for the initial assessment of a small molecule like this compound in a drug discovery context.

G cluster_0 Preparation cluster_1 Modeling & Simulation cluster_2 Analysis & Prediction ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking admet ADMET Prediction ligand_prep->admet target_id Target Identification protein_prep Protein Preparation target_id->protein_prep protein_prep->docking md_sim Molecular Dynamics docking->md_sim binding_analysis Binding Free Energy Calculation md_sim->binding_analysis PERK_Pathway ER_Stress ER Stress PERK PERK ER_Stress->PERK activates p_eIF2a p-eIF2α PERK->p_eIF2a phosphorylates ATF4 ATF4 p_eIF2a->ATF4 promotes translation Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation Stress_Response Stress Response Genes ATF4->Stress_Response activates transcription CHOP CHOP ATF4->CHOP activates transcription Apoptosis Apoptosis CHOP->Apoptosis RIPK1_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I TNFR1->Complex_I NFkB NF-κB Activation Complex_I->NFkB Complex_IIa Complex IIa (RIPK1, FADD, Casp8) Complex_I->Complex_IIa Complex_IIb Necrosome (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Survival Cell Survival NFkB->Survival Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis

References

Unveiling the Therapeutic Potential of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Technical Guide to its Primary Target, ITK

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of the small molecule inhibitor 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as BMS-509744. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of T-cell mediated inflammatory and autoimmune diseases. Herein, we detail the primary molecular target, downstream signaling effects, and preclinical efficacy of this compound, supported by comprehensive data and detailed experimental methodologies.

Core Compound Information

Systematic Name This compound
Synonym BMS-509744
Molecular Formula C₇H₇BrN₄
Primary Target Interleukin-2-inducible T-cell kinase (ITK)
Mechanism of Action ATP-competitive inhibitor

Primary Therapeutic Target: Interleukin-2-inducible T-cell kinase (ITK)

Extensive research has identified Interleukin-2-inducible T-cell kinase (ITK) as the primary therapeutic target of this compound. ITK, a member of the Tec family of non-receptor tyrosine kinases, is a crucial component of the T-cell receptor (TCR) signaling pathway.[1] Its activation is a pivotal step in T-cell activation, proliferation, and the production of pro-inflammatory cytokines.[1] BMS-509744 is a potent and selective inhibitor of ITK, binding to the ATP-binding site of the kinase domain in a competitive manner.[2][3]

In Vitro Potency and Selectivity

BMS-509744 demonstrates high potency against ITK with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity is a key feature, with significantly lower activity against other kinases, including other members of the Tec kinase family.

Target Kinase IC50 (nM) Selectivity (Fold vs. ITK) Reference
ITK 19 1[2]
Fyn1100>57
Insulin Receptor (IR)1100>57
Lck2400>126
Bruton's tyrosine kinase (Btk)4100>215
Other Tec family kinases->200
Broader kinase panel->30-55[4]

Mechanism of Action and Signaling Pathway Inhibition

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated that is essential for T-cell activation. ITK plays a critical role in this pathway by phosphorylating and activating Phospholipase C-gamma 1 (PLCγ1).[1] The activation of PLCγ1 leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and protein kinase C (PKC) activation, respectively. These events culminate in the activation of transcription factors like NFAT and AP-1, leading to the production of cytokines such as Interleukin-2 (IL-2) and subsequent T-cell proliferation.[1]

BMS-509744, by competitively inhibiting the ATP-binding site of ITK, blocks its kinase activity. This prevents the phosphorylation of PLCγ1 and disrupts the downstream signaling cascade, ultimately leading to the suppression of T-cell activation and proliferation.[2][3]

ITK_Signaling_Pathway TCR TCR Engagement Lck_Zap70 Lck/ZAP-70 TCR->Lck_Zap70 ITK ITK Lck_Zap70->ITK PLCg1 PLCγ1 ITK->PLCg1 Phosphorylates BMS509744 BMS-509744 BMS509744->ITK Inhibits pPLCg1 p-PLCγ1 Ca_mobilization Calcium Mobilization pPLCg1->Ca_mobilization IL2_secretion IL-2 Secretion Ca_mobilization->IL2_secretion Tcell_proliferation T-cell Proliferation IL2_secretion->Tcell_proliferation

Figure 1: ITK Signaling Pathway Inhibition by BMS-509744.

Preclinical In Vivo Efficacy

The therapeutic potential of BMS-509744 has been demonstrated in preclinical animal models of T-cell driven diseases.

Ovalbumin-Induced Allergic Asthma

In a murine model of ovalbumin-induced allergic asthma, administration of BMS-509744 significantly diminished lung inflammation.[2][3] This was evidenced by a reduction in airway hyperresponsiveness and inflammatory cell infiltration into the bronchoalveolar lavage fluid (BALF).[2]

Imiquimod-Induced Psoriasis-like Skin Inflammation

Topical application of BMS-509744 has been shown to ameliorate imiquimod-induced psoriasis-like skin inflammation in mice.[4] Treatment with the compound led to a decrease in skin lesions, epidermal thickening, and infiltration of immune cells into the dermis.[4]

Detailed Experimental Protocols

In Vitro ITK Kinase Assay

Objective: To determine the direct inhibitory activity of BMS-509744 on ITK enzymatic activity.

Materials:

  • Recombinant human ITK enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • BMS-509744 (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare a reaction mixture containing the ITK enzyme and the kinase substrate in the kinase buffer.

  • Add varying concentrations of BMS-509744 or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specified duration (e.g., 60 minutes) at 37°C.

  • Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ assay, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of BMS-509744 and determine the IC50 value.

ITK_Kinase_Assay_Workflow start Start prepare_mix Prepare ITK enzyme and substrate mix start->prepare_mix add_inhibitor Add BMS-509744 (or DMSO) prepare_mix->add_inhibitor incubate1 Incubate add_inhibitor->incubate1 add_atp Initiate reaction with ATP incubate1->add_atp incubate2 Incubate at 37°C add_atp->incubate2 detect_adp Detect ADP production incubate2->detect_adp calculate_ic50 Calculate IC50 detect_adp->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for in vitro ITK Kinase Assay.
Cellular Assay: PLCγ1 Phosphorylation in Jurkat T-cells

Objective: To assess the effect of BMS-509744 on the phosphorylation of PLCγ1, a downstream target of ITK, in a cellular context.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • BMS-509744 (stock solution in DMSO)

  • Anti-CD3 and anti-CD28 antibodies for stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total-PLCγ1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate for Western blotting

Procedure:

  • Culture Jurkat T-cells to the desired density.

  • Pre-incubate the cells with various concentrations of BMS-509744 (or DMSO as a vehicle control) for 1 hour at 37°C.

  • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) at 37°C.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using antibodies against phosphorylated PLCγ1 and total PLCγ1.

  • Quantify the band intensities to determine the effect of BMS-509744 on PLCγ1 phosphorylation.

In Vivo Model: Ovalbumin-Induced Allergic Asthma in Mice

Objective: To evaluate the efficacy of BMS-509744 in a murine model of allergic asthma.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • BMS-509744 formulated for in vivo administration (e.g., in a vehicle of H₂O:ethanol:Tween 80)

  • Nebulizer for aerosol challenge

Procedure:

  • Sensitization: Sensitize mice by intraperitoneal injections of OVA emulsified in aluminum hydroxide on days 0 and 14.

  • Challenge: From day 21 to 24, challenge the sensitized mice with aerosolized OVA for 30 minutes each day.

  • Treatment: Administer BMS-509744 (e.g., via oral gavage or intraperitoneal injection) at a specified dose (e.g., 50 mg/kg) daily, starting before the first challenge and continuing throughout the challenge period.[2]

  • Assessment: 24-48 hours after the final challenge, assess airway hyperresponsiveness, and collect bronchoalveolar lavage fluid (BALF) to quantify inflammatory cell infiltration. Lung tissue can also be collected for histological analysis.

Conclusion

This compound (BMS-509744) is a potent and selective ATP-competitive inhibitor of ITK. Its ability to effectively block T-cell activation and proliferation in vitro and demonstrate efficacy in preclinical models of allergic asthma and psoriasis highlights its significant therapeutic potential for the treatment of T-cell mediated inflammatory and autoimmune diseases. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the biological activities and therapeutic applications of this promising compound.

References

Methodological & Application

Application Note: Synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key intermediate in the development of various therapeutic agents. The synthesis involves the direct bromination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine using N-bromosuccinimide (NBS). This method offers a straightforward and efficient route to the desired product, which is crucial for structure-activity relationship (SAR) studies and the generation of novel pharmaceutical candidates.

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry.[1] Derivatives of this core structure have shown a wide range of biological activities, including antiviral and anticancer properties. Specifically, halogenated pyrrolo[2,3-d]pyrimidines serve as versatile building blocks for further functionalization, often through cross-coupling reactions, to explore and optimize interactions with biological targets. The targeted compound, this compound, is a valuable intermediate for the synthesis of kinase inhibitors and other potential therapeutics. This protocol details a reliable method for its preparation.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction on the electron-rich pyrrole ring of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine starting material. N-bromosuccinimide (NBS) serves as the electrophilic bromine source.

Overall Reaction:

Quantitative Data Summary

ParameterValue
Starting Material 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Molecular Weight148.17 g/mol
Reagent N-Bromosuccinimide (NBS)
Molecular Weight177.98 g/mol
Product This compound
Molecular Weight227.07 g/mol
Typical Yield 85-95%
Purity (by HPLC) >98%
Reaction Time 2-4 hours
Reaction Temperature Room Temperature

Experimental Protocol

Materials:

  • 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Addition funnel (optional)

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq). Dissolve the starting material in anhydrous dimethylformamide (DMF) (approximately 10-20 mL per gram of starting material). Stir the solution under an inert atmosphere (argon or nitrogen).

  • Addition of NBS: In a separate container, dissolve N-bromosuccinimide (1.05-1.1 eq) in anhydrous DMF. Add the NBS solution dropwise to the stirred solution of the starting material at room temperature. The addition can be done using an addition funnel over 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Use a mixture of ethyl acetate and hexanes (e.g., 1:1 or as appropriate) as the eluent. The product spot should be less polar than the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with dichloromethane (3 x volume of DMF).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Synthesis_Workflow start Start dissolve_sm Dissolve 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in anhydrous DMF start->dissolve_sm add_nbs Add NBS solution in DMF dropwise dissolve_sm->add_nbs react Stir at Room Temperature (2-4 hours) add_nbs->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (Water, DCM extraction) monitor->workup Reaction Complete wash Wash with NaHCO3 and Brine workup->wash dry_concentrate Dry (Na2SO4) and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-bromosuccinimide is a lachrymator and should be handled with care.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is efficient and reproducible, providing high yields of the desired product. This key intermediate can be utilized in a variety of subsequent reactions, making it a valuable tool for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry as it mimics the purine core of adenosine triphosphate (ATP), the universal phosphate donor in enzymatic kinase reactions.[1] Consequently, derivatives of this class are frequently investigated as ATP-competitive kinase inhibitors. Extensive research into structurally similar compounds, notably the FDA-approved Janus Kinase 1 (JAK1) inhibitor Abrocitinib (PF-04965842), strongly indicates that this compound is a potent inhibitor of the Janus kinase family.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in various kinase assays. The provided methodologies are based on established practices for characterizing ATP-competitive kinase inhibitors, particularly those targeting the JAK family.

Mechanism of Action

As an ATP-competitive inhibitor, this compound is expected to bind to the ATP-binding pocket of the kinase's catalytic domain. This binding event prevents the kinase from utilizing ATP, thereby inhibiting the phosphorylation of its downstream substrates. The primary signaling pathway anticipated to be affected by this compound is the JAK-STAT pathway, a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immunity.[4][5][6]

The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signal transduction pathway for a wide array of cytokines, interferons, and growth factors. The binding of these extracellular ligands to their specific transmembrane receptors induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[4][5][6] Inhibition of JAKs by compounds such as this compound effectively blocks this entire downstream signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Cytokine/Growth Factor Receptor Receptor Dimer Ligand->Receptor Binding & Dimerization JAK JAK Receptor->JAK Recruitment STAT STAT Receptor->STAT Recruitment P_JAK P-JAK JAK->P_JAK Autophosphorylation P_JAK->Receptor P_JAK->STAT Phosphorylation P_STAT P-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation DNA DNA STAT_Dimer->DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression Transcription Inhibitor 5-Bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine Inhibitor->JAK Inhibition ADP_Glo_Workflow A Prepare Reagents: - Kinase (e.g., JAK1) - Substrate Peptide - ATP - Test Compound B Incubate Kinase and Test Compound A->B C Initiate Reaction with ATP and Substrate B->C D Stop Reaction and Deplete Remaining ATP with ADP-Glo™ Reagent C->D E Convert ADP to ATP and Generate Luminescence with Kinase Detection Reagent D->E F Measure Luminescence E->F G Data Analysis: Calculate % Inhibition and IC50 F->G pSTAT_ELISA_Workflow A Seed Cells in a 96-well Plate B Starve Cells to Reduce Basal Signaling A->B C Pre-treat with Test Compound B->C D Stimulate with Cytokine (e.g., IL-6 or IFNγ) C->D E Lyse Cells D->E F Perform Sandwich ELISA for Phospho-STAT E->F G Data Analysis: Determine IC50 F->G

References

Application Notes and Protocols for Cell-Based Assays with 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic heterocyclic compound belonging to the pyrrolopyrimidine class. This class of molecules has garnered significant interest in drug discovery due to their diverse biological activities, often acting as potent inhibitors of various protein kinases. Structurally related compounds have demonstrated efficacy in oncology, immunology, and virology. These application notes provide detailed protocols for evaluating the biological activity of this compound in relevant cell-based assays, including kinase inhibition, cell viability, and apoptosis assays. The provided methodologies are intended to guide researchers in academic and industrial settings.

Compound Information:

Systematic Name This compound
Synonyms 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine
CAS Number 1337532-51-0[1]
Molecular Formula C₇H₇BrN₄[1]
Molecular Weight 227.06 g/mol [1]
Purity >97%
Storage Store at room temperature, protected from light.

Potential Signaling Pathways

Pyrrolopyrimidine scaffolds are known to target various protein kinases involved in critical cellular signaling pathways. Based on the activities of structurally similar compounds, this compound may modulate pathways such as the PERK, FAK, and BTK signaling cascades.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress PERK PERK ER_Stress->PERK Activates p_PERK p-PERK PERK->p_PERK Autophosphorylation eIF2a eIF2α p_PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 Selective Translation Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation CHOP CHOP ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Induces Inhibitor 5-Bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine Inhibitor->p_PERK

PERK Signaling Pathway Inhibition

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cytosol Cytosol Integrin Integrin FAK FAK Integrin->FAK Activates p_FAK p-FAK FAK->p_FAK Autophosphorylation Src Src p_FAK->Src Recruits p130Cas p130Cas Src->p130Cas Phosphorylates Crk Crk p130Cas->Crk Binds Rac Rac Crk->Rac Activates Cell_Migration Cell Migration Rac->Cell_Migration Promotes Inhibitor 5-Bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine Inhibitor->FAK

FAK Signaling Pathway Inhibition

BTK_Signaling_Pathway cluster_Membrane Cell Membrane cluster_Cytosol Cytosol BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activates Syk Syk Lyn->Syk Activates BTK BTK Syk->BTK Recruits & Activates p_BTK p-BTK BTK->p_BTK Autophosphorylation PLCG2 PLCγ2 p_BTK->PLCG2 Phosphorylates NFkB_NFAT NF-κB / NFAT Activation PLCG2->NFkB_NFAT Leads to Proliferation_Survival B-Cell Proliferation & Survival NFkB_NFAT->Proliferation_Survival Inhibitor 5-Bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine Inhibitor->BTK

BTK Signaling Pathway Inhibition

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP-Glo™ kinase assay to determine the in vitro potency of this compound against a target kinase (e.g., PERK, FAK, BTK).

Materials:

  • This compound

  • Recombinant target kinase

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

Experimental Workflow:

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add kinase, substrate, and compound to plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent to stop reaction and deplete ATP D->E F Add Kinase Detection Reagent to generate luminescent signal E->F G Measure luminescence F->G H Calculate % inhibition and IC50 value G->H

Kinase Inhibition Assay Workflow

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the recombinant kinase, the kinase substrate, and the diluted compound.

  • Kinase Reaction: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value using a suitable data analysis software.

Hypothetical Data:

Kinase Target IC₅₀ (nM)
PERK85
FAK150
BTK45
Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Experimental Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with serial dilutions of compound A->B C Incubate for 72 hours B->C D Add MTT solution to each well C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 value G->H Apoptosis_Assay_Workflow A Treat cells with test compound B Harvest and wash cells A->B C Resuspend cells in Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G

References

Application Notes and Protocols for Testing the Efficacy of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vivo efficacy of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound belonging to the pyrrolo[2,3-d]pyrimidine class of molecules. Compounds of this class are recognized for their potential as kinase inhibitors, a type of targeted therapy for various diseases, including cancer.

Introduction

This compound is a heterocyclic compound with potential therapeutic applications, particularly in oncology. Its structural similarity to known kinase inhibitors suggests that its mechanism of action likely involves the modulation of intracellular signaling pathways that are critical for cell growth, proliferation, and survival. Efficacy testing in relevant animal models is a crucial step in the preclinical development of this compound. This document outlines detailed protocols for assessing its anti-tumor activity in a human colon cancer xenograft model.

Predicted Signaling Pathway

Based on the known targets of structurally similar pyrrolo[2,3-d]pyrimidine derivatives, this compound is hypothesized to inhibit one or more protein kinases involved in cancer cell signaling. The diagram below illustrates a generalized kinase signaling pathway that is often dysregulated in cancer and represents a potential target for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS/MAPK, PI3K/AKT) RTK->Kinase_Cascade Activation Compound 5-Bromo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine Compound->Kinase_Cascade Inhibition Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression Regulation

Caption: Predicted mechanism of action for this compound.

Experimental Protocols

The following protocols describe the necessary steps to evaluate the anti-tumor efficacy of this compound in a preclinical setting.

In Vitro Kinase Inhibition Assay

Prior to in vivo studies, it is essential to identify the specific kinase target(s) of the compound. A broad panel in vitro kinase assay should be performed.

Objective: To determine the inhibitory activity and selectivity of this compound against a panel of human protein kinases.

Materials:

  • This compound

  • Recombinant human protein kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound to create a range of concentrations for testing.

  • In a microplate, combine the recombinant kinase, its specific substrate, and the kinase assay buffer.

  • Add the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) and a known inhibitor for each kinase as controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method. The signal will be inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) for each kinase.

Data Presentation:

Kinase TargetIC50 (nM) of this compoundIC50 (nM) of Control Inhibitor
Kinase A[Insert Value][Insert Value]
Kinase B[Insert Value][Insert Value]
.........
Human Colon Cancer Xenograft Model

Based on the potential anti-tumor activity of pyrrolo[2,3-d]pyrimidine derivatives against colon cancer cell lines, a xenograft model using a human colon cancer cell line is recommended.

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an immunodeficient mouse model.

Experimental Workflow:

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Cell_Culture 1. Culture HT-29 Colon Cancer Cells Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 5. Administer Compound or Vehicle Randomization->Dosing Tumor_Measurement 6. Measure Tumor Volume and Body Weight Dosing->Tumor_Measurement Endpoint 7. Euthanasia and Tissue Collection Tumor_Measurement->Endpoint Analysis 8. Data Analysis Endpoint->Analysis

Application Notes and Protocols for the Quantification of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a substituted pyrrolo[2,3-d]pyrimidine. The methods described are based on established analytical techniques for structurally similar compounds, such as tofacitinib and other kinase inhibitors, and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a heterocyclic compound belonging to the 7-deazapurine class of molecules. Derivatives of this scaffold have shown significant potential in medicinal chemistry, particularly as kinase inhibitors. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of the active pharmaceutical ingredient (API). This note details two primary analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and pharmaceutical formulations where high sensitivity is not the primary requirement.

Principle: The compound is separated from potential impurities and excipients on a reverse-phase HPLC column and quantified by its absorbance of ultraviolet light at a specific wavelength.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column oven, and UV/PDA detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 25 minutes
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in biological matrices such as plasma and tissue samples.

Principle: The analyte is separated by HPLC and then ionized, fragmented, and detected by a tandem mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System Binary pump, autosampler, and column oven
Mass Spectrometer Triple quadrupole mass spectrometer
Ion Source Electrospray Ionization (ESI), positive mode
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MRM Transitions To be determined by direct infusion of the analyte. Expected precursor ion [M+H]⁺.
Internal Standard (IS) A stable isotope-labeled version of the analyte or a structurally similar compound.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or DMSO).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a relevant matrix surrogate to cover the desired concentration range.

Sample Preparation
  • For Bulk Drug/Pharmaceutical Formulation (HPLC-UV):

    • Accurately weigh a quantity of the sample equivalent to 10 mg of the active ingredient.

    • Dissolve the sample in a suitable solvent and dilute to a final concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • For Biological Samples (e.g., Plasma) (LC-MS/MS):

    • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection.

Method Validation

The analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below with expected performance characteristics.

Table 1: Summary of Quantitative Data from Method Validation

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Precision (%RSD) < 2.0%< 15.0%
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.1 ng/mL
Specificity No interference from placebo and known impuritiesNo interference from matrix components
Stability Stable for 24h at room temp. and 72h at 4°CStable through freeze-thaw cycles and long-term storage

Visualizations

Experimental Workflow

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Bulk/Biological) Prep Extraction / Dilution Sample->Prep Standard Reference Standard Weighing StandardPrep Serial Dilution Standard->StandardPrep HPLC HPLC Separation (C18 Column) Prep->HPLC StandardPrep->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Logical Relationships in Method Development

Method Development Logic cluster_hplc HPLC Method Development cluster_lcms LC-MS/MS Method Development Analyte Analyte Properties (Polarity, MW, pKa) Technique Choice of Technique (HPLC-UV vs. LC-MS/MS) Analyte->Technique Matrix Sample Matrix (API, Plasma, etc.) Matrix->Technique SamplePrep Sample Preparation (PPT, LLE, SPE) Matrix->SamplePrep Column Column Selection (e.g., C18, C8) Technique->Column HPLC Ionization Ion Source Tuning (ESI+, ESI-) Technique->Ionization LC-MS/MS MobilePhase Mobile Phase (Solvents, Additives) Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient DetectionUV UV Wavelength Selection Gradient->DetectionUV MRM MRM Transition Optimization Ionization->MRM SamplePrep->Ionization

Caption: Key decision points in analytical method development.

Conclusion

The protocols outlined in this document provide a robust starting point for the development and validation of analytical methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is essential to ensure the reliability and accuracy of the generated data.

Application Notes and Protocols for the Derivatization of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key intermediate in the synthesis of potent kinase inhibitors. The protocols focus on palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the C5-position, enabling comprehensive Structure-Activity Relationship (SAR) studies.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry due to its structural similarity to adenine.[1] This allows its derivatives to effectively compete with ATP for the binding site of various kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1] Strategic modifications of this core structure have led to the development of numerous kinase inhibitors.[1][2]

Strategic Derivatization for SAR Studies

The bromine atom at the C5-position of this compound serves as a versatile handle for introducing a wide array of substituents through various palladium-catalyzed cross-coupling reactions. This allows for a systematic exploration of the chemical space around the core scaffold to understand and optimize the interactions with the target kinase. The primary reactions utilized for this purpose are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

A generalized workflow for these derivatization reactions is depicted below.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Libraries cluster_sar SAR Studies start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald aryl_derivatives 5-Aryl/Heteroaryl Derivatives suzuki->aryl_derivatives alkynyl_derivatives 5-Alkynyl Derivatives sonogashira->alkynyl_derivatives amino_derivatives 5-Amino Derivatives buchwald->amino_derivatives sar Structure-Activity Relationship Analysis aryl_derivatives->sar alkynyl_derivatives->sar amino_derivatives->sar

General workflow for derivatization and SAR studies.

Experimental Protocols

The following protocols are generalized procedures adapted from literature for similar substrates and should be optimized for specific coupling partners.[3][4][5] All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl/Heteroaryl Derivatives

This protocol describes the palladium-catalyzed cross-coupling of this compound with various aryl or heteroaryl boronic acids or esters.[6]

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, DME, Toluene)

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl/heteroaryl boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl/heteroaryl derivative.

G reagents Add Substrate, Boronic Acid/Ester, Catalyst, and Base inert Evacuate and Backfill with Inert Gas reagents->inert solvent Add Anhydrous Solvent inert->solvent react Heat and Stir (80-120 °C, 4-24 h) solvent->react workup Cool, Dilute, and Wash react->workup purify Dry, Concentrate, and Purify workup->purify product 5-Aryl/Heteroaryl Derivative purify->product

Suzuki-Miyaura coupling workflow.
Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl Derivatives

This protocol outlines the coupling of this compound with terminal alkynes.[3][7]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature to 80 °C for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-alkynyl derivative.

G reagents Add Substrate, Pd Catalyst, and CuI inert Evacuate and Backfill with Inert Gas reagents->inert solvent_base Add Anhydrous Solvent and Base inert->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne react Stir (RT - 80 °C, 2-18 h) alkyne->react workup Filter, Wash, and Extract react->workup purify Dry, Concentrate, and Purify workup->purify product 5-Alkynyl Derivative purify->product

Sonogashira coupling workflow.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino Derivatives

This protocol describes the palladium-catalyzed amination of this compound with primary or secondary amines.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, Buchwald precatalysts) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 5-amino derivative.

G reagents Add Catalyst, Ligand, Base, Substrate, and Amine solvent Add Anhydrous Solvent reagents->solvent react Seal and Heat (80-110 °C, 12-24 h) solvent->react workup Cool, Dilute, Filter, and Wash react->workup purify Dry, Concentrate, and Purify workup->purify product 5-Amino Derivative purify->product

Buchwald-Hartwig amination workflow.

Structure-Activity Relationship (SAR) Data

The following tables summarize the inhibitory activities of various 5-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives against different kinases. This data is compiled from multiple sources and serves as a guide for SAR studies. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in assay conditions.

Table 1: SAR of 5-Aryl-7-alkyl-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Compound IDR (at C5-position)KinaseIC₅₀ (nM)Reference
1a Phenylc-Src>10000[10]
1b 4-Chlorophenylc-Src500[10]
1c 4-Methoxyphenylc-Src200[10]
1d 3-Hydroxyphenylc-Src80[10]
2a PhenylEGFR>1000[11]
2b 3-BromophenylEGFR120[11]
2c 4-ChlorophenylEGFR90[11]
3a 4-FluorophenylPI3Kα150[12]
3b 4-(Trifluoromethyl)phenylPI3Kα113[12]

Table 2: SAR of 5-Alkynyl and 5-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDR (at C5-position)KinaseIC₅₀ (µM)Reference
4a PhenylethynylPfCDPK4>10[13]
4b (4-Fluorophenyl)ethynylPfCDPK40.530[13]
4c CyclopropylethynylPfCDPK40.210[13]
5a MorpholinoJAK1>10[14]
5b N-MethylpiperazinylJAK11.2[14]

SAR Insights and Signaling Pathway

The derivatization at the C5-position of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine core significantly influences the kinase inhibitory activity.

  • Aryl Substituents (Suzuki Coupling): The nature and substitution pattern of the aryl ring at the C5-position are critical for potency and selectivity. Electron-withdrawing groups (e.g., chloro) and hydrogen bond donors (e.g., hydroxyl) on the phenyl ring can enhance inhibitory activity against kinases like c-Src and EGFR.[10][11] The additional interactions of these substituents with the amino acid residues in the ATP-binding pocket likely contribute to the increased affinity.

  • Alkynyl Substituents (Sonogashira Coupling): The introduction of alkynyl groups provides a rigid linker to probe deeper into the active site. The nature of the group attached to the alkyne can modulate the inhibitory profile. For instance, smaller, more compact groups like cyclopropyl can lead to potent inhibition of certain kinases.[13]

  • Amino Substituents (Buchwald-Hartwig Amination): The installation of various amino groups allows for the exploration of polar and charged interactions within the kinase active site. The basicity and hydrogen bonding capacity of the introduced amine can be tuned to optimize binding.

The general mechanism of action for these compounds as Type I kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

G inhibitor 5-Substituted-7-methyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine (Kinase Inhibitor) kinase Kinase Active Site (ATP-Binding Pocket) inhibitor->kinase Binds to substrate Substrate Protein kinase->substrate Phosphorylates atp ATP atp->kinase Competes with p_substrate Phosphorylated Substrate signaling Downstream Signaling p_substrate->signaling cellular_response Cellular Response (e.g., Proliferation, Survival) signaling->cellular_response inhibition->kinase Inhibits

Mechanism of kinase inhibition.

Conclusion

The derivatization of this compound at the C5-position is a powerful strategy for the development of novel kinase inhibitors. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions provide versatile and efficient methods for generating diverse libraries of compounds for SAR studies. The data presented herein highlights the importance of the nature and substitution pattern of the C5-substituent in determining the potency and selectivity of these inhibitors. These protocols and SAR insights provide a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: A Guide to Screening Pyrrolo[2,3-d]pyrimidine Libraries for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its resemblance to adenine, the core component of ATP.[1] This structural mimicry makes it an ideal framework for designing potent inhibitors that target the ATP-binding site of various protein kinases.[1] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, pyrrolo[2,3-d]pyrimidine-based compounds, such as the FDA-approved drug Tofacitinib, have emerged as a significant class of targeted therapeutics.[3]

These application notes provide a comprehensive experimental design for the screening and characterization of pyrrolo[2,3-d]pyrimidine libraries to identify and validate novel kinase inhibitors. The workflow encompasses primary biochemical screening, secondary selectivity profiling, and a suite of cellular assays to confirm target engagement and functional effects.

Experimental Design: A Multi-Stage Screening Cascade

The successful identification of potent and selective kinase inhibitors from a compound library requires a systematic, multi-tiered screening approach. This cascade is designed to efficiently triage compounds from a large library down to a small number of validated hits with desirable cellular activity. The workflow begins with a high-throughput primary biochemical screen, followed by secondary assays to determine potency and selectivity, and finally, a series of cell-based assays to assess target engagement, pathway modulation, and anti-proliferative effects.[4]

G cluster_0 Phase 1: Primary Screening & Hit Identification cluster_1 Phase 2: Secondary Assays & Selectivity Profiling cluster_2 Phase 3: Cellular Characterization & Hit Validation A Pyrrolo[2,3-d]pyrimidine Library B High-Throughput Screen (HTS) (e.g., ADP-Glo™ Kinase Assay @ 10 µM) A->B C Primary Hits (>50% Inhibition) B->C D Dose-Response Analysis (Biochemical IC50 Determination) C->D E Kinome Selectivity Profiling (Screen against panel of >100 kinases) D->E F Confirmed & Selective Hits E->F G Cellular Proliferation Assay (e.g., CellTiter-Glo®, IC50 in cancer cell lines) F->G H Target Engagement Assay (e.g., CETSA) G->H I Signaling Pathway Analysis (e.g., Western Blot for p-Substrate) H->I J Validated Lead Compounds I->J

Caption: A typical workflow for screening kinase inhibitor libraries.

Data Presentation: Summarizing Screening Results

Quantitative data should be organized into clear tables to facilitate the comparison of compounds and guide structure-activity relationship (SAR) studies.

Table 1: In Vitro Biochemical Inhibition Profile of Lead Compounds This table summarizes the potency of hit compounds against the primary target kinase and key off-target kinases identified during selectivity profiling.

Compound IDTarget Kinase IC50 (nM) [a]Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
P23P-0015.2850>10,000
P23P-00215.81,200>10,000
P23P-0032.14508,900
Control9.72505,000
[a] IC50 values represent the concentration of inhibitor required for 50% inhibition of enzyme activity.

Table 2: Cellular Antiproliferative Activity of Lead Compounds This table shows the efficacy of the compounds in inhibiting the growth of cancer cell lines that are dependent on the target kinase.

Compound IDCell Line 1 IC50 (nM) [b] (Target-Driven)Cell Line 2 IC50 (nM) (Control)
P23P-00145>10,000
P23P-002150>10,000
P23P-003259,500
Control80>10,000
[b] IC50 values represent the concentration of inhibitor required for 50% reduction in cell viability after 72 hours.

Experimental Protocols

Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5] The luminescent signal is proportional to ADP concentration and inversely proportional to kinase activity.

Materials:

  • Kinase of interest, substrate, and ATP

  • Pyrrolo[2,3-d]pyrimidine compound library (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer. Dilute the kinase and substrate/ATP mix to their final desired concentrations in the assay buffer.[5]

  • Assay Plate Setup:

    • Add 2.5 µL of test compound dilution (or DMSO for controls) to each well.[5]

    • Add 5 µL of the substrate/ATP mixture.

    • To initiate the reaction, add 2.5 µL of the diluted kinase enzyme. For "Blank" wells, add 2.5 µL of assay buffer without the enzyme.[5]

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[5]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)

This luminescent cell viability assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6][7]

Materials:

  • Target-driven cancer cell line and a control cell line

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • White, opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for 72 hours at 37°C in a CO2 incubator.[6]

  • Assay Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.[8]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.[8]

  • Signal Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Analysis: Measure luminescence with a plate reader. Plot the data as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method for verifying direct binding of a compound to its target protein in a cellular environment.[9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9][10]

G A Treat Cells (Vehicle vs. Inhibitor) B Heat Shock (Apply Temperature Gradient) A->B C Cell Lysis & Centrifugation (Separate Soluble vs. Aggregated Proteins) B->C D Quantify Soluble Protein (Western Blot / SDS-PAGE) C->D E Plot Melting Curves (% Soluble Protein vs. Temp) D->E F Thermal Shift Indicates Target Engagement E->F

Caption: The experimental principle of the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line expressing the target kinase

  • PBS, protease inhibitor cocktail

  • Test compound and DMSO (vehicle control)

  • Thermal cycler

  • Equipment for cell lysis (e.g., liquid nitrogen) and Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound (e.g., 10 µM) or DMSO for 1-2 hours at 37°C.[9]

  • Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.[9][11]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles.[9]

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Normalize protein concentrations using a BCA assay.

    • Analyze the amount of soluble target protein at each temperature point by Western blot using a specific primary antibody against the target kinase.[9]

  • Data Analysis: Quantify the band intensities. For both vehicle- and compound-treated samples, plot the percentage of soluble protein (normalized to the unheated control) against temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.[9]

Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol is used to determine if a kinase inhibitor blocks the signaling pathway downstream of its target by measuring the phosphorylation state of a known substrate.[13][14]

Materials:

  • Cell line and culture reagents

  • Test compound, DMSO, and a relevant growth factor/stimulant (e.g., EGF for EGFR)

  • Cell lysis buffer, SDS-PAGE sample buffer

  • Primary antibodies (total target, phospho-target, total substrate, phospho-substrate)

  • HRP-conjugated secondary antibodies

  • PVDF membrane and Western blotting equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and grow until they reach ~80% confluency. Serum-starve the cells if necessary. Pre-treat with the test compound or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate growth factor for a short period (e.g., 10 minutes) to activate the signaling pathway.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer. Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA.[15]

  • Electrophoresis and Transfer:

    • Boil the samples at 95-100°C for 5 minutes.[15]

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C with gentle shaking.[15]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[9]

  • Data Analysis: Analyze the band intensities. A decrease in the phospho-substrate signal in compound-treated cells compared to the stimulated control indicates successful inhibition of the signaling pathway. The membrane can be stripped and re-probed for total substrate and loading controls to ensure equal protein loading.

Signaling Pathway Visualization

Understanding the target's role in cellular signaling is crucial for interpreting experimental results. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for pyrrolo[2,3-d]pyrimidine inhibitors.[17]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, RET) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Transcription->Proliferation Ligand Ligand (e.g., Growth Factor) Ligand->RTK Binds & Activates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Inhibits ATP Binding

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Application Note and Protocols for Measuring the IC50 of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class of molecules. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently associated with potent inhibitory activity against various protein kinases.[1][2][3] Compounds with this core have been investigated as inhibitors of critical signaling pathways implicated in cancer and inflammatory diseases, targeting kinases such as Janus kinases (JAKs), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR).[1][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, a crucial step in characterizing its potency and potential as a therapeutic agent. The following protocols describe both a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess its effect in a cellular context.

Data Presentation

Quantitative data from IC50 determination experiments should be summarized for clear comparison. The following table provides a template for presenting the results.

Assay Type Target/Cell Line IC50 (nM) Hill Slope
BiochemicalRecombinant Human JAK2e.g., 50e.g., -1.1e.g., 0.99
Cell-BasedHEL (JAK2 V617F mutant)e.g., 250e.g., -1.0e.g., 0.98
Cell-BasedK562 (BCR-ABL positive)e.g., >10,000N/AN/A

Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response.[5] Dysregulation of this pathway is a hallmark of various diseases. The diagram below illustrates the canonical JAK-STAT signaling pathway, a likely target for pyrrolo[2,3-d]pyrimidine-based inhibitors.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding p-JAK p-JAK JAK->p-JAK Autophosphorylation STAT STAT p-JAK->STAT Recruitment & Phosphorylation p-STAT p-STAT STAT->p-STAT p-STAT_dimer p-STAT Dimer p-STAT->p-STAT_dimer Dimerization DNA DNA p-STAT_dimer->DNA Translocation Gene Transcription Gene Transcription DNA->Gene Transcription

A simplified diagram of the JAK-STAT signaling pathway.

Experimental Protocols

Biochemical IC50 Determination using a Recombinant Kinase Assay

This protocol describes a cell-free assay to measure the direct inhibition of a recombinant kinase (e.g., JAK2) by this compound.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • This compound

  • DMSO

  • 384-well assay plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.

  • Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix of recombinant JAK2 enzyme and the peptide substrate in kinase buffer. Add 10 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ATP in kinase buffer. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.[6]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all wells.

    • Normalize the data with the positive control (DMSO-treated, 100% activity) and negative control (no enzyme or potent inhibitor, 0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).[5][6]

Cell-Based IC50 Determination using an Anti-Proliferative Assay (MTT Assay)

This protocol measures the effect of the compound on the proliferation of a cancer cell line known to be dependent on a specific kinase pathway (e.g., HEL cells with a JAK2 V617F mutation).

Materials:

  • Human Erythroleukemia (HEL) cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Methodology:

  • Cell Seeding: Seed HEL cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis as described in the biochemical assay protocol.[5]

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 of this compound.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Assay_Prep Prepare Assay Plate (Biochemical or Cell-Based) Compound_Prep->Assay_Prep Treatment Add Compound to Assay Plate Assay_Prep->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Detection Add Detection Reagents Incubation->Detection Readout Measure Signal (Luminescence/Absorbance) Detection->Readout Normalization Normalize Data to Controls Readout->Normalization Curve_Fitting Plot Dose-Response Curve Normalization->Curve_Fitting IC50_Calc Calculate IC50 Value Curve_Fitting->IC50_Calc

A general workflow for IC50 determination.

References

Application Notes and Protocols for 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key intermediate in pharmaceutical research and drug development. Adherence to these protocols is crucial for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.

Compound Information

PropertyValue
IUPAC Name This compound[1]
CAS Number 1337532-51-0[1][2]
Molecular Formula C₇H₇BrN₄[1][2]
Molecular Weight 227.06 g/mol [1][3]
Appearance White to off-white solid
Melting Point 196-198 °C[3]
Purity Typically ≥97%[2]

Safety and Handling

2.1 Hazard Identification

This compound is classified as hazardous.[1] All personnel must be aware of the potential risks and trained in appropriate handling procedures.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

2.2 Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

2.3 Safe Handling Practices

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Handle in a chemical fume hood to minimize exposure.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage

Proper storage is essential to maintain the stability and integrity of the compound.

Storage ConditionRecommendation
Temperature Room temperature.[2]
Atmosphere Store in a dry, well-ventilated place.
Container Keep container tightly closed.
Incompatibilities Strong oxidizing agents.

Experimental Protocols

4.1 Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (MW: 227.06 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 227.06 g/mol * (1000 mg / 1 g) = 2.27 mg

  • Weigh the compound:

    • Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh out the calculated mass of the compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37 °C water bath) or sonication may be used to aid dissolution if necessary.

  • Storage of Stock Solution:

    • Store the stock solution at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.

Note on Solubility: While specific quantitative solubility data is limited, pyrrolo[2,3-d]pyrimidine derivatives are generally soluble in organic solvents such as DMSO and DMF. For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of DMSO before further dilution.

Visualized Workflows

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood weigh Weigh Compound in Fume Hood prep_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve transfer Transfer Solution as Needed dissolve->transfer dispose Dispose of Waste in Designated Containers transfer->dispose clean Clean Work Area and Equipment dispose->clean store Store Compound and Solutions Properly clean->store store->prep_ppe

Caption: Workflow for the safe handling of this compound.

G Troubleshooting Dissolution Issues start Compound does not fully dissolve vortex Vortex thoroughly start->vortex sonicate Sonicate for 5-10 minutes vortex->sonicate If issue persists success Compound Dissolved vortex->success If successful warm Gently warm (37°C) sonicate->warm If issue persists sonicate->success If successful check_solvent Verify solvent purity and suitability warm->check_solvent If issue persists warm->success If successful consult Consult literature for alternative solvents check_solvent->consult fail Insolubility persists consult->fail If no alternatives found

Caption: Decision tree for troubleshooting common dissolution problems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this important synthetic intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield in the Bromination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Question: I am experiencing a low yield during the bromination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine to produce the 5-bromo derivative. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the bromination of the pyrrolo[2,3-d]pyrimidine core are a common issue. Several factors can contribute to this problem:

    • Over-bromination: The pyrrole ring is electron-rich and susceptible to di- or poly-bromination, leading to the formation of undesired byproducts.

    • Decomposition of Starting Material: The starting material or the product may be sensitive to the reaction conditions, leading to degradation.

    • Suboptimal Reagent Choice: The choice of brominating agent and solvent can significantly impact the reaction's selectivity and efficiency.

    • Inefficient Purification: Loss of product during workup and purification can contribute to a lower isolated yield.

    Troubleshooting Steps & Optimization Strategies:

    • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent, typically N-Bromosuccinimide (NBS). Use of a slight excess (1.05-1.1 equivalents) is often sufficient. Adding the NBS portion-wise can help maintain a low concentration of the brominating agent and minimize over-bromination.

    • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reactivity and reduce the formation of side products.

    • Solvent Selection: Aprotic solvents such as Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF) are commonly used. The choice of solvent can influence the solubility of the reagents and the reaction kinetics.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-reaction.

    • Purification Method: Column chromatography on silica gel is a common method for purification. A gradient elution system, for example, with a mixture of ethyl acetate and hexane, can be effective in separating the desired product from impurities. Recrystallization can also be a viable purification technique.

Issue 2: Incomplete Amination of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Question: The amination of my 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate is sluggish and does not go to completion. How can I drive the reaction forward?

  • Answer: Incomplete amination can be due to several factors, including the reactivity of the starting material, the choice of ammonia source, and the reaction conditions.

    Troubleshooting Steps & Optimization Strategies:

    • Ammonia Source: The choice of ammonia source is critical. While aqueous or methanolic ammonia can be used, anhydrous ammonia in a sealed tube or the use of ammonium hydroxide under pressure can increase the concentration of the nucleophile and drive the reaction to completion.

    • Temperature and Pressure: This reaction often requires elevated temperatures (e.g., 100-150 °C) and, consequently, a sealed reaction vessel to maintain the pressure of ammonia. Microwave-assisted synthesis can also be a highly effective method to accelerate the reaction.

    • Solvent: A polar aprotic solvent like 1,4-dioxane or N,N-Dimethylformamide (DMF) can be suitable for this reaction.

    • Catalysis: While often not necessary for the amination of activated chloropyrimidines, in difficult cases, the use of a palladium catalyst with a suitable ligand (Buchwald-Hartwig amination) could be explored, although this adds complexity and cost.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor by TLC or LC-MS until the starting material is consumed.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to obtain a pure sample of this compound. What are the common impurities and effective purification methods?

  • Answer: Purification challenges often arise from the presence of closely related impurities or the physical properties of the product itself.

    Common Impurities:

    • Unreacted Starting Material: 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

    • Dehalogenated Product: 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (if debromination occurs).

    • Isomers or Byproducts from Bromination: If the initial bromination was not perfectly regioselective.

    Purification Strategies:

    • Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. A gradient of methanol in dichloromethane or ethyl acetate in hexane can provide good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be a highly effective method for removing impurities and obtaining a crystalline product.

    • Preparative HPLC: For obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although this is less practical for large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common synthetic approach involves a multi-step process:

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This is a key intermediate that can be synthesized from commercially available starting materials.

  • Methylation: The N7 position of the pyrrole ring is methylated, typically using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

  • Bromination: The 7-methylated intermediate is then brominated at the C5 position, usually with N-Bromosuccinimide (NBS).

  • Amination: The final step is the nucleophilic aromatic substitution of the chloro group at the C4 position with an amino group, typically using a source of ammonia.

Q2: What are the key reaction parameters to control for improving the overall yield?

A2: To maximize the overall yield, it is crucial to optimize each step of the synthesis. Key parameters include:

  • Temperature: Controlling the temperature is vital, especially during the exothermic bromination and the high-temperature amination steps.

  • Reaction Time: Monitoring the reaction progress is essential to avoid the formation of byproducts due to over-reaction.

  • Purity of Intermediates: Ensuring the purity of each intermediate before proceeding to the next step can significantly improve the final yield and simplify purification.

  • Atmosphere: Some steps, particularly those involving organometallic reagents or catalysts (if used), may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Q3: Are there any known side reactions to be aware of during this synthesis?

A3: Yes, several side reactions can occur:

  • In the bromination step: Over-bromination at other positions on the pyrrole or pyrimidine ring.

  • In the amination step: Hydrolysis of the chloro group to a hydroxyl group if water is present, or reaction with the solvent if it is nucleophilic. Debromination can also occur under certain reductive conditions.

Data Presentation

The following tables summarize typical reaction conditions for key steps in the synthesis. Please note that optimal conditions may vary depending on the specific laboratory setup and scale of the reaction.

Table 1: Bromination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl Chloride

ParameterCondition 1Condition 2
Starting Material 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Solvent Dichloromethane (DCM)Chloroform (CHCl₃)
Temperature 0 °C to Room TemperatureRoom Temperature
Equivalents of NBS 1.05 - 1.11.1
Reaction Time 2 - 4 hours3 hours
Typical Yield Moderate to GoodModerate to Good

Table 2: Amination of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

ParameterCondition 1Condition 2
Starting Material 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Ammonia Source NH₃ in Methanol (sealed tube)Ammonium Hydroxide (autoclave)
Solvent MethanolWater/Dioxane
Temperature 120 - 140 °C150 °C
Reaction Time 12 - 24 hours18 hours
Typical Yield GoodGood

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Bromination)

  • Dissolve 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound.

Protocol 2: Synthesis of this compound (Amination)

  • Place 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and a solution of ammonia in methanol (e.g., 7 N) in a sealed tube or a pressure vessel.

  • Heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, carefully vent the reaction vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the final product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Methylation cluster_intermediate1 Intermediate cluster_step2 Step 2: Bromination cluster_intermediate2 Intermediate cluster_step3 Step 3: Amination cluster_final Final Product 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine->4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Methylation Methylating Agent (e.g., MeI) Methylating Agent (e.g., MeI) Base (e.g., NaH) Base (e.g., NaH) Solvent (e.g., DMF) Solvent (e.g., DMF) 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine->5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Bromination NBS NBS Solvent (e.g., DCM) Solvent (e.g., DCM) This compound This compound 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine->this compound Amination Ammonia Source Ammonia Source Solvent (e.g., MeOH) Solvent (e.g., MeOH) Heat Heat Troubleshooting_Bromination Low_Yield Low Yield in Bromination Over_Bromination Over-Bromination Low_Yield->Over_Bromination Decomposition Decomposition Low_Yield->Decomposition Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions Solution1 Control Stoichiometry (Portion-wise addition of NBS) Over_Bromination->Solution1 Solution2 Lower Reaction Temperature (0 °C to RT) Decomposition->Solution2 Solution3 Optimize Solvent (DCM, CHCl3) Suboptimal_Conditions->Solution3 Solution4 Monitor Reaction (TLC, LC-MS) Suboptimal_Conditions->Solution4

troubleshooting kinase assay variability with 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in kinase assays. The information is presented in a question-and-answer format to address common sources of experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound is a small molecule belonging to the pyrrolo[2,3-d]pyrimidine class.[1] This scaffold is a core component of many known kinase inhibitors that target the ATP-binding site of kinases.[2][3] Therefore, it is highly probable that this compound functions as an ATP-competitive inhibitor. Compounds with this core structure have been developed to target a wide range of kinases involved in cellular signaling, including those related to cancer cell proliferation and survival.[4][5][6]

Q2: What are the primary sources of variability and poor reproducibility in my kinase assays?

Variability in kinase inhibition assays is a common issue that can originate from multiple factors. Key areas to investigate include:

  • Reagent Quality and Handling: The purity and activity of the kinase enzyme are critical.[7] Contaminating kinases or lot-to-lot variation can lead to inconsistent results. Reagents may also degrade due to improper storage or repeated freeze-thaw cycles.[8]

  • Assay Conditions: Enzyme activity is highly sensitive to fluctuations in temperature and incubation times.[8] Sub-optimal concentrations of the kinase, its substrate, or ATP can also introduce variability.[9]

  • Liquid Handling: Inaccurate or inconsistent pipetting, especially in low-volume assays, can cause significant errors.[8]

  • Compound-Specific Issues: The test compound may interfere with the assay readout. This can include autofluorescence, light scattering, or direct inhibition of a reporter enzyme (e.g., luciferase) in luminescence-based assays.[10][11] Poor solubility or stability of the compound in the assay buffer can also lead to inaccurate concentration and variable results.[8]

  • Plate Effects: Evaporation from wells on the outer edges of a microplate (the "edge effect") can concentrate reagents and alter reaction kinetics.[8][9]

Q3: My IC50 value for this compound is inconsistent between experiments. What could be the cause?

Fluctuating IC50 values are a frequent challenge.[8] Besides the general sources of variability mentioned in Q2, specific factors affecting IC50 determination include:

  • ATP Concentration: For an ATP-competitive inhibitor, the measured IC50 value is highly dependent on the ATP concentration used in the assay. Using ATP concentrations that are not consistent across experiments will lead to IC50 shifts.[12]

  • Enzyme Activity: Variations in the specific activity of the kinase between batches or due to storage conditions will alter the inhibition curve.[8] It is crucial to use a consistent source and concentration of a highly purified, active kinase.[7][8]

  • Compound Solubility: If the compound precipitates in the assay buffer, its effective concentration will be lower than expected, leading to inaccurate IC50 values. Always check for solubility issues.[8]

  • Data Analysis: Ensure that the data is being fit to an appropriate sigmoidal dose-response curve and that the top and bottom plateaus of the curve are well-defined.

Q4: I am observing a high background signal in my assay. How can I troubleshoot this?

A high background signal can mask the true kinase activity and reduce the assay's sensitivity.[9]

  • Check Reagents for Contamination: Buffers, ATP stocks, or even the enzyme preparation may have kinase or ATPase contaminants. Use fresh, high-purity reagents and filter-sterilize buffers.[9]

  • Optimize Reagent Concentrations: Titrate the concentrations of your detection reagents and ATP. Excessively high concentrations can lead to non-specific signal generation.[9]

  • Compound Interference: The test compound itself may be fluorescent or interfere with the detection chemistry.[10] Run a control well containing the compound and all assay components except the kinase enzyme to check for interference.[8]

  • Optimize Plate Reader Settings: An excessively high gain setting on the plate reader can amplify background noise. Optimize this setting using control wells.[8]

Q5: My assay signal is weak or absent. What are the potential causes?

A weak or non-existent signal suggests a problem with one or more essential components of the kinase reaction.[9]

  • Inactive Enzyme: The kinase may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Verify enzyme activity with a potent, known control inhibitor.

  • Incorrect Reagents: Confirm that the correct substrate and buffer components (e.g., MgCl2) are being used and are at the proper concentrations. A kinase reaction requires the kinase, a substrate, ATP, and a metal ion cofactor.[13]

  • Sub-optimal Reaction Time: The incubation time may be too short for a detectable amount of product to be formed. Perform a time-course experiment to determine the linear range of the reaction.[9]

  • Inhibitory Contaminants: Ensure there is no cross-contamination from other experiments or inhibitory substances in your reagents or water.[9]

Data Presentation

The inhibitory activity of a compound is typically evaluated against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

Table 1: Illustrative Inhibitory Activity of Compound "5-B-7-M-P" against a Kinase Panel Data is for illustrative purposes only and does not represent actual experimental results.

Kinase Target5-B-7-M-P IC50 (nM)Staurosporine IC50 (nM)Assay Type
Kinase A (Target)126Luminescence
Kinase B (Off-Target)35011Luminescence
Kinase C (Off-Target)>10,00025Luminescence
Kinase D (Off-Target)98018Luminescence

Experimental Protocols

Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[14]

1. Materials:

  • Kinase of interest

  • Kinase substrate (protein or peptide)

  • ATP

  • This compound (test inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[14]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capability

2. Compound Preparation:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.[14]

  • Prepare a "no inhibitor" control using only DMSO.

3. Kinase Reaction:

  • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

  • Add 2.5 µL of the kinase solution to each well.

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[14]

  • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well. The final concentrations of kinase, substrate, and ATP should be optimized for the specific kinase being tested.

  • Incubate the plate at 30°C for 60 minutes, or for a time determined to be within the linear range of the reaction.[14]

4. ADP Detection:

  • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Incubate for 40 minutes at room temperature.[14]

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.

  • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[14]

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Troubleshooting_Workflow Start Assay Variability (High %CV or Inconsistent IC50) Check_Replicates High Variation Between Replicates? Start->Check_Replicates Check_Controls Are Controls (Min/Max Signal) Behaving as Expected? Check_Reagents Prepare Fresh Reagents. Verify Enzyme Activity. Check_Controls->Check_Reagents No Check_Conditions Verify Incubation Time, Temperature & ATP Concentration Check_Controls->Check_Conditions Yes Check_Replicates->Check_Controls No Check_Pipetting Review Pipetting Technique & Calibrate Pipettes Check_Replicates->Check_Pipetting Yes Resolved Issue Resolved Check_Pipetting->Resolved Check_Reagents->Resolved Check_Compound Test for Compound Interference/Solubility Check_Plate Address Edge Effects. Use a Plate Seal. Check_Compound->Check_Plate Check_Conditions->Check_Compound Check_Plate->Resolved

Caption: A troubleshooting decision tree for kinase assay variability.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Prep_Compound 1. Prepare Compound Serial Dilutions Add_Compound 3. Add Compound/DMSO to Plate Prep_Compound->Add_Compound Prep_Reagents 2. Prepare Kinase, Substrate & ATP Solutions Add_Kinase 4. Add Kinase & Pre-incubate Prep_Reagents->Add_Kinase Add_Compound->Add_Kinase Add_Sub_ATP 5. Initiate with Substrate/ATP & Incubate Add_Kinase->Add_Sub_ATP Stop_Reaction 6. Stop Reaction & Add Detection Reagents Add_Sub_ATP->Stop_Reaction Read_Plate 7. Read Signal (Luminescence/Fluorescence) Stop_Reaction->Read_Plate Analyze_Data 8. Plot Dose-Response Curve & Calculate IC50 Read_Plate->Analyze_Data

Caption: A generalized workflow for an in vitro kinase inhibition assay.

ATP_Competition cluster_0 Normal Kinase Activity cluster_1 Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ADP ADP Kinase->ADP Inhibitor 5-Bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine Kinase_Inhib Kinase Active Site Inhibitor->Kinase_Inhib Blocks No_Reaction No Reaction Kinase_Inhib->No_Reaction ATP_Blocked ATP ATP_Blocked->Kinase_Inhib Cannot Bind

Caption: The mechanism of an ATP-competitive kinase inhibitor.

References

Technical Support Center: 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound X)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a novel kinase inhibitor. Given the nature of small molecule inhibitors, off-target effects can be a source of unexpected results. This guide will help you navigate and troubleshoot potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a different cellular phenotype than expected after treatment with Compound X. What could be the cause?

A1: Unexpected cellular phenotypes are common when working with new inhibitors and can arise from several factors. These may include off-target effects, the specific genetic context of your cell line, or experimental variability. It is essential to first verify engagement with the primary target and then assess the inhibitor's broader selectivity profile.[1]

Q2: I am not observing the expected level of inhibition of my target kinase pathway. How can I troubleshoot this?

A2: A lack of expected activity can stem from multiple issues. First, confirm the potency, integrity, and stability of your Compound X stock solution using analytical methods like HPLC-MS.[1] Small molecules can degrade over time. Second, ensure that the target kinase is a primary driver of the signaling pathway in your specific cell model.[1] Different cell lines can have varying dependencies on specific kinases. Finally, review your experimental conditions, such as ATP concentration in biochemical assays, as this can affect the IC50 of ATP-competitive inhibitors.[2]

Q3: I'm observing significant cell toxicity at concentrations where I expect specific inhibition. What does this suggest?

A3: High toxicity can indicate off-target effects, where the compound is inhibiting kinases essential for cell survival. It is crucial to determine the therapeutic window of your compound. We recommend performing a dose-response curve to determine the IC50 for your target and a cell viability assay to determine the CC50 (cytotoxic concentration 50%). A significant overlap between these two values suggests that the observed toxicity might be linked to off-target activities.

Q4: How can I identify the potential off-target kinases of Compound X?

A4: Identifying off-target interactions is critical for data interpretation.[1] A common and effective method is to perform a comprehensive kinase panel screening, where the activity of Compound X is tested against a large number of purified kinases. Several contract research organizations (CROs) offer these services. Additionally, computational methods can predict potential off-target interactions based on the chemical structure of the compound.[3]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values between experiments.

Possible Causes and Solutions:

CauseSuggested Solution
Compound Instability Prepare fresh dilutions of Compound X for each experiment from a recently verified stock.[1]
Variable ATP Concentration Maintain a consistent ATP concentration across all biochemical assays, as IC50 values of ATP-competitive inhibitors are sensitive to this.[2]
Inconsistent Reaction Time Ensure the kinase reaction is in the linear range by performing a time-course experiment to determine the optimal reaction time.[2]
Variable Enzyme Concentration Use a consistent concentration of the kinase that results in a robust signal without rapid substrate depletion.[2]
Problem 2: Discrepancy between biochemical and cellular assay results.

Possible Causes and Solutions:

CauseSuggested Solution
Poor Cell Permeability The compound may not be efficiently entering the cells. Consider performing a cellular thermal shift assay (CETSA) to verify target engagement in a cellular context.
Efflux by Cellular Pumps Compound X might be actively transported out of the cells by efflux pumps. Co-incubation with known efflux pump inhibitors can help diagnose this issue.
Compound Metabolism The compound may be rapidly metabolized within the cell. LC-MS/MS analysis of cell lysates can be used to assess the stability of the compound over time.
Off-target effects in cells Cellular signaling is complex. Off-target effects could be masking the intended phenotype. Perform a phosphoproteomics study to get a global view of signaling changes upon treatment.

Experimental Protocols

Protocol 1: Western Blot for Target Kinase Pathway Inhibition

This protocol assesses the inhibition of a downstream target of your primary kinase.

  • Cell Treatment : Treat cells with varying concentrations of Compound X and a vehicle control (e.g., DMSO) for an appropriate duration (e.g., 2-24 hours).

  • Lysate Preparation : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Antibody Incubation : Block the membrane and incubate with a primary antibody against the phosphorylated form of the downstream target. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization : Strip the membrane and re-probe with an antibody for the total protein of the downstream target or a loading control (e.g., GAPDH, β-actin) to normalize the data.[1]

Protocol 2: Cell Viability Assay (e.g., using MTT)
  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of Compound X and a vehicle control.

  • Incubation : Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis : Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the CC50.

Visualizations

TroubleshootingWorkflow Troubleshooting Unexpected Results Start Unexpected Experimental Outcome CheckCompound Verify Compound Integrity (HPLC-MS) Start->CheckCompound CheckPotency Confirm On-Target Potency (Biochemical Assay) CheckCompound->CheckPotency Compound OK CheckCellular Assess Cellular Target Engagement (CETSA) CheckPotency->CheckCellular Potent in vitro AssessViability Determine Cytotoxicity (Viability Assay) CheckCellular->AssessViability Engages target in cells KinaseProfile Perform Kinase Selectivity Profiling AssessViability->KinaseProfile Significant toxicity or unexpected phenotype Hypothesis Formulate New Hypothesis: Off-Target Effect or Model-Specific Biology KinaseProfile->Hypothesis

Caption: A workflow for troubleshooting unexpected experimental outcomes.

SignalingPathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TargetKinase Target Kinase (e.g., Kinase Y) UpstreamKinase->TargetKinase DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate phosphorylates Phenotype Cellular Phenotype (e.g., Proliferation) DownstreamSubstrate->Phenotype CompoundX Compound X CompoundX->TargetKinase inhibits OffTargetKinase Off-Target Kinase Z CompoundX->OffTargetKinase inhibits OffTargetPhenotype Unexpected Phenotype (e.g., Apoptosis) OffTargetKinase->OffTargetPhenotype

Caption: The inhibitory action of Compound X on its intended target and a potential off-target.

References

Technical Support Center: Optimizing In Vivo Studies of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage and administration of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound and how do they impact in vivo studies?

A1: Based on its chemical structure, a substituted pyrrolopyrimidine, it is anticipated that this compound will have low aqueous solubility and high lipophilicity. These properties present significant challenges for in vivo administration, potentially leading to poor absorption, low bioavailability, and variability in experimental results. Formulation strategies are critical to overcome these limitations.

Q2: Which administration routes are most suitable for this compound?

A2: The optimal administration route will depend on the experimental goals.

  • Intravenous (IV): Bypasses absorption barriers and provides 100% bioavailability, making it ideal for initial pharmacokinetic (PK) studies to determine clearance and volume of distribution. However, the compound's low aqueous solubility can make developing a suitable IV formulation challenging.

  • Oral (PO): A common route for evaluating potential therapeutic efficacy. However, poor solubility and potential first-pass metabolism can significantly reduce oral bioavailability.[1] Formulation optimization is crucial for achieving adequate exposure.

  • Intraperitoneal (IP): Often used in preclinical models to achieve systemic exposure while avoiding some of the challenges of oral administration. However, it can still be affected by solubility and may cause local irritation.

Q3: How can I improve the solubility of this compound for in vivo dosing?

A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvents: Using a mixture of a non-aqueous, water-miscible solvent with an aqueous vehicle can increase solubility. Common co-solvents include DMSO, PEG400, and ethanol. It is crucial to conduct pilot toxicity studies on the vehicle alone.[2]

  • pH adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can increase its solubility.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar solutions or emulsions that enhance solubility and absorption.

  • Complexation: Cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility.

  • Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area for dissolution.[3]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Precipitation of dosing solution - Low aqueous solubility of the compound.- Incompatible vehicle components.- Temperature changes.- Increase the proportion of organic co-solvent.- Add a surfactant to the formulation.- Prepare the formulation fresh before each use.- Gently warm the formulation (if compound is heat-stable).
High variability in plasma concentrations - Inconsistent dosing technique.- Poor and variable oral absorption.- Formulation instability.- Ensure consistent administration technique (e.g., gavage volume, speed).- Optimize the oral formulation to improve solubility and dissolution.- Evaluate a different administration route (e.g., IP or IV).- Analyze formulation for stability over the dosing period.
Low or no detectable plasma exposure after oral dosing - Poor aqueous solubility limiting dissolution.- High first-pass metabolism in the gut wall and liver.- Efflux by transporters like P-glycoprotein.- Employ advanced formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations).- Consider co-administration with a CYP3A4 inhibitor (in exploratory studies) to assess the impact of metabolism.[4]- Conduct in vitro permeability assays (e.g., Caco-2) to investigate efflux.
Adverse events in treated animals (e.g., weight loss, lethargy) - On-target or off-target toxicity of the compound.- Toxicity of the dosing vehicle.- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess vehicle toxicity.[2]- Reduce the concentration of organic co-solvents or try an alternative vehicle.

Experimental Protocols

Protocol 1: Basic Formulation Development for Oral Administration

  • Solubility Screening:

    • Assess the solubility of this compound in a panel of common GRAS (Generally Recognized As Safe) excipients and vehicles (e.g., PEG400, Propylene glycol, Tween® 80, Solutol® HS 15).

  • Vehicle Selection:

    • Based on solubility data, select a primary vehicle or a combination of vehicles. A common starting point for poorly soluble compounds is a vehicle containing a co-solvent and a surfactant.

  • Formulation Preparation:

    • Accurately weigh the compound.

    • Add the organic co-solvent (e.g., PEG400) and vortex until the compound is fully dissolved.

    • If using a surfactant, add it to the mixture.

    • Slowly add the aqueous component (e.g., saline or water) dropwise while vortexing to avoid precipitation.

  • Visual Inspection:

    • Inspect the final formulation for clarity and absence of precipitates.

Table 1: Example Vehicle Compositions for In Vivo Studies

Vehicle CompositionAdministration RouteNotes
10% DMSO, 40% PEG400, 50% SalineIV, IP, POCommon for initial screening. DMSO concentration should be minimized due to potential toxicity.[2]
0.5% Methylcellulose, 0.2% Tween® 80 in WaterPOA simple suspension for compounds with very low solubility. Particle size can affect absorption.
20% Solutol® HS 15 in WaterIV, POCan be a good option for IV formulations of poorly soluble compounds.

Visualizations

experimental_workflow cluster_prep Formulation & Dosing cluster_analysis Analysis solubility Solubility Screening vehicle Vehicle Selection solubility->vehicle formulation Formulation Preparation vehicle->formulation dosing Animal Dosing (IV, PO, IP) formulation->dosing sampling Blood/Tissue Sampling dosing->sampling Time Points bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_pd PK/PD Analysis bioanalysis->pk_pd pk_pd->vehicle Optimization

Caption: Experimental workflow for in vivo pharmacokinetic studies.

troubleshooting_tree cluster_formulation Formulation Issues? cluster_absorption Absorption Issues? cluster_toxicity Toxicity Issues? start Inconsistent In Vivo Data precipitation Precipitation in Dosing Solution? start->precipitation low_bio Low Oral Bioavailability? start->low_bio adverse_events Adverse Events Observed? start->adverse_events check_sol Re-evaluate Solubility & Vehicle precipitation->check_sol Yes adv_form Consider Advanced Formulations low_bio->adv_form Yes mtd_study Conduct MTD Study adverse_events->mtd_study Yes

Caption: Decision tree for troubleshooting in vivo experiments.

References

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of brominated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of brominated heterocyclic compounds?

A1: Impurities can arise from several sources, including the starting materials, side reactions, and degradation of the product. Common impurities include:

  • Over-brominated byproducts: The introduction of more than one bromine atom onto the heterocyclic ring is a frequent issue, especially with highly activated systems.[1]

  • Isomeric byproducts: Bromination can sometimes occur at different positions on the heterocyclic ring, leading to a mixture of isomers that can be difficult to separate.[1]

  • Unreacted starting materials: Incomplete reactions can leave starting materials that may have similar polarities to the desired product, complicating purification.[2]

  • Dehalogenated byproducts: The bromine atom can be replaced by a hydrogen atom, a process known as dehalogenation or hydrodehalogenation, which can be catalyzed by certain reagents or conditions.[1][3]

  • Solvent and reagent residues: Residual solvents, catalysts (e.g., palladium), and brominating agents (e.g., N-Bromosuccinimide) can contaminate the final product.[1][4]

Q2: My brominated heterocyclic compound appears to be degrading during column chromatography on silica gel. What could be the cause and how can I prevent it?

A2: Degradation on silica gel is a common issue for sensitive compounds. The acidic nature of standard silica gel can promote decomposition or dehalogenation.[4]

Troubleshooting Strategies:

  • Use a less acidic stationary phase: Consider using neutral alumina as an alternative to silica gel.[4]

  • Neutralize the silica gel: Pre-eluting the silica gel column with a solvent mixture containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine, can help neutralize the acidic sites.[2][4]

  • Minimize contact time: Perform the chromatography as quickly as possible to reduce the time the compound is in contact with the stationary phase.

  • Alternative purification methods: If the compound is highly sensitive, consider other purification techniques like recrystallization or preparative thin-layer chromatography (TLC).[2][5]

Q3: I am struggling to separate my desired brominated product from the unreacted starting material by flash chromatography, as they have very similar Rf values. What can I do?

A3: Co-elution of compounds with similar polarities is a frequent challenge in chromatography.

Troubleshooting Strategies:

  • Optimize the solvent system: Experiment with different solvent systems to maximize the difference in Rf values. Trying various combinations of solvents like methanol/DCM, ether/hexane, or acetone/chloroform can be effective.[2]

  • Utilize acid/base properties: If your heterocyclic compound has a basic nitrogen atom, adding a small amount of acetic acid to the eluent can protonate the nitrogen, making the compound more polar and causing it to interact more strongly with the silica gel, thus slowing its elution. Conversely, for acidic compounds, adding a small amount of triethylamine can have a similar effect.[2]

  • Lower the Rf value: Aim for an Rf value of 0.1 or even lower for the desired compound. While this will require more solvent, it can significantly improve separation.[2]

  • Increase column size: Using a larger column can improve separation by providing more surface area for interaction.[2]

  • Recrystallization: If chromatography fails, recrystallization can be an excellent alternative, as it relies on differences in solubility rather than polarity.[2][5]

Troubleshooting Guides

Guide 1: Low Yield After Purification

Low recovery of the desired brominated heterocyclic compound after purification can be frustrating. This guide helps to identify and address potential causes.

Symptom Possible Cause Suggested Solution
Significant product loss during aqueous work-up Product has some water solubility.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with smaller volumes of organic solvent.
Product "oils out" during recrystallization The solvent is not ideal, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble. Ensure the compound is fully dissolved at the boiling point of the solvent. Try a different recrystallization solvent.
No crystal formation upon cooling during recrystallization The solution is not saturated enough (too much solvent was used).Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available.
Product appears to decompose on the column The compound is sensitive to the stationary phase (e.g., acidic silica gel).Use a deactivated stationary phase like neutral alumina or neutralized silica gel.[4] Minimize the time the compound spends on the column.
Significant loss of material during chromatography The compound is strongly adsorbed to the stationary phase.Add a more polar solvent to the eluent system to help elute the compound. For basic compounds, adding a small amount of a base like triethylamine to the eluent can help.[2]
Guide 2: Presence of Impurities in the Final Product

Even after purification, lingering impurities can affect the quality and downstream applications of your compound.

Impurity Type Identification Method Troubleshooting Steps
Over-brominated byproduct Mass Spectrometry (peak corresponding to the addition of a second bromine atom)1. Control Stoichiometry: Use no more than one equivalent of the brominating agent.[1] 2. Slow Addition: Add the brominating agent dropwise to avoid localized high concentrations.[1] 3. Monitor the Reaction: Use TLC or HPLC to stop the reaction once the starting material is consumed.[1]
Dehalogenated byproduct Mass Spectrometry (peak corresponding to the loss of a bromine atom and gain of a hydrogen atom)1. Avoid Harsh Bases: Certain strong bases can promote dehalogenation.[1] 2. Catalyst Choice: Be mindful that some palladium catalysts can cause dehalogenation.[1] 3. Optimize Hydrogenation Conditions: If performing a reduction, carefully select the catalyst and conditions to avoid reductive dehalogenation of the aryl bromide.[6]
Unreacted starting material NMR, TLC, or HPLC1. Drive the reaction to completion: Increase reaction time or temperature if the product is stable under those conditions. 2. Optimize chromatography: See FAQ Q3 for tips on separating compounds with similar Rf values.[2]

Quantitative Data Summary

The following table summarizes typical solvent systems used in the purification of brominated heterocyclic compounds by column chromatography. The choice of eluent is crucial for achieving good separation.

Compound Class Stationary Phase Eluent System (v/v) Observation Reference
Pyrimidine derivativeSilica gelMethanol:Dichloromethane (1:99)Effective for polar heterocyclic systems.[4]
Aromatic heterocyclic bromideSilica gelHexane:Ethyl acetate (1:2)Initial system showed co-elution of product and starting material.[2]
3-PhenylindoleSilica gelNot specified, but purified by flash column chromatography.Standard purification for Suzuki coupling products.
5-StyrylquinolineSilica gelNot specified, but purified by column chromatography.Standard purification for Heck coupling products.

Key Experimental Protocols

Protocol 1: Column Chromatography with Neutralized Silica Gel

This protocol is useful for acid-sensitive brominated heterocyclic compounds.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Neutralization (Optional but Recommended): To the slurry, add 0.1-1% triethylamine (or another suitable non-nucleophilic base) relative to the solvent volume. Stir for 15-30 minutes.

  • Column Packing: Pack the column with the neutralized silica gel slurry.

  • Equilibration: Run several column volumes of the initial eluent (containing the base) through the column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with the starting solvent system and gradually increase the polarity to elute the desired compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify those containing the pure product.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[5][7]

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[8] Test small amounts of the compound in various solvents to find the ideal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely.[5] Add more solvent in small portions only if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Start Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (Extraction, Washing) Start->Aqueous_Workup Chromatography Column Chromatography Aqueous_Workup->Chromatography Liquid Sample or Inseparable Solids Recrystallization Recrystallization Aqueous_Workup->Recrystallization Solid Sample Purity_Check Purity Check (TLC, NMR, LC-MS) Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Chromatography Impure Purity_Check->Recrystallization Impure Pure_Product Pure Brominated Heterocycle Purity_Check->Pure_Product Purity Confirmed

Caption: General workflow for the purification of brominated heterocyclic compounds.

Troubleshooting_Chromatography Start Poor Separation in Column Chromatography Decision1 Are compounds acid/base sensitive? Start->Decision1 Action1a Use Neutral Alumina or Neutralized Silica Gel Decision1->Action1a Yes Action1b Add Acid/Base Modifier to Eluent (e.g., AcOH, Et3N) Decision1->Action1b Yes, and has acidic/basic handle Decision2 Is Rf difference too small? Decision1->Decision2 No Action1a->Decision2 Action1b->Decision2 Action2 Change Solvent System (Vary Polarity/Solvent Type) Decision2->Action2 Yes Decision3 Still poor separation? Decision2->Decision3 No Action2->Decision3 Action3 Consider Recrystallization Decision3->Action3 Yes End Improved Separation Decision3->End No Action3->End

Caption: Troubleshooting logic for challenging chromatographic separations.

References

Technical Support Center: Stability of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in solution. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a white solid compound widely used in pharmaceutical research, particularly for its potential anti-cancer properties.[1] It belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds.[2]

PropertyValue
CAS Number 1337532-51-0
Molecular Formula C₇H₇BrN₄
Molecular Weight 227.06 g/mol
Melting Point 196-198 °C
Storage Conditions Room temperature

Q2: In which solvents is this compound typically soluble?

Q3: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound's amine and pyrimidine ring functionalities suggest that its stability could be pH-dependent.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or visible light may cause photodegradation.

  • Oxidizing agents: The presence of oxidizing agents could lead to degradation of the molecule.

Q4: How can I assess the stability of this compound in my experimental solution?

A forced degradation study is the recommended approach to rapidly assess the stability of the compound under various stress conditions. This involves exposing the compound in solution to acid, base, heat, light, and oxidative stress, followed by analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Troubleshooting Inconsistent Experimental Results
Symptom Possible Cause Recommended Action
Loss of biological activity over time Chemical degradation of the compound in your stock or working solution.1. Prepare fresh solutions for each experiment. 2. Perform a preliminary stability check of your solution under your experimental conditions. 3. Analyze an aliquot of your solution by HPLC to check for the appearance of degradation products.
Precipitate forms in the solution upon storage Poor solubility or compound degradation leading to an insoluble product.1. Gently warm and vortex the solution to attempt redissolution. 2. If precipitation persists, filter the solution before use and consider preparing a fresh, more dilute solution. 3. Evaluate the use of a different solvent system.
Color change in the solution This may indicate oxidation or another form of chemical degradation.1. Discard the solution. 2. Prepare a fresh solution and consider storing it under an inert gas (e.g., argon) if the compound is suspected to be oxygen-sensitive.
Troubleshooting HPLC Analysis
Symptom Possible Cause Recommended Action
No peak or very small peak for the compound Compound has degraded; Improper sample preparation or injection volume.1. Confirm that the HPLC method is appropriate for the compound. 2. Prepare and inject a fresh, known concentration of the compound to verify system performance. 3. Review sample preparation and injection procedures.
Multiple, unexpected peaks appear Compound degradation; Contamination of the sample or mobile phase.1. Compare the chromatogram to a reference standard of the pure compound. 2. If new peaks are present, this indicates degradation. 3. If the reference standard also shows multiple peaks, check the purity of the standard and the cleanliness of the HPLC system.
Peak fronting or tailing Column overload; Inappropriate mobile phase.1. Dilute the sample and reinject. 2. Adjust the mobile phase composition (e.g., pH, solvent ratio). 3. Ensure the sample solvent is compatible with the mobile phase.

Experimental Protocols

Protocol 1: Solubility Assessment

Objective: To determine suitable solvents for preparing stock solutions of this compound.

Materials:

  • This compound powder

  • Selection of solvents (e.g., DMSO, Ethanol, Methanol, Water, Acetonitrile)

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a measured volume of the first solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, add another measured volume of the solvent and repeat vortexing.

  • Continue this process until the compound is fully dissolved or a maximum solvent volume is reached.

  • Record the approximate solubility in mg/mL.

  • Repeat for each solvent to be tested.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • Stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in DMSO)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Water bath or incubator

  • Photostability chamber

  • HPLC system

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method Development (Example)

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Example HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL

Procedure:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak and from each other.

Data Presentation

Table 1: Example Stability Data from Forced Degradation Study

Stress ConditionIncubation Time (hours)Parent Compound Remaining (%)Number of Degradation Products
Control 2499.80
0.1 M HCl, 60°C 2485.22
0.1 M NaOH, 60°C 2460.53
3% H₂O₂, RT 2492.11
Heat (60°C) 2498.50
Light 2495.31

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solution (e.g., in DMSO) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Photo Photostability (Light Exposure) Prep->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (% Degradation, Purity) HPLC->Data

Caption: Workflow for the stability testing of this compound.

HPLC_Troubleshooting cluster_system System Checks cluster_column Column Checks cluster_sample Sample Checks Problem Chromatographic Problem Identified (e.g., poor peak shape, shifting retention times) Check_Leaks Check for System Leaks Problem->Check_Leaks Equilibrate Ensure Proper Column Equilibration Problem->Equilibrate Check_Concentration Verify Sample Concentration Problem->Check_Concentration Check_Mobile_Phase Verify Mobile Phase Composition & Degassing Check_Leaks->Check_Mobile_Phase Check_Pump Inspect Pump Performance Check_Mobile_Phase->Check_Pump Wash_Column Wash Column Equilibrate->Wash_Column Replace_Column Replace Column if Necessary Wash_Column->Replace_Column Check_Solvent Check Sample Solvent Compatibility Check_Concentration->Check_Solvent Filter_Sample Filter Sample Check_Solvent->Filter_Sample

Caption: A logical troubleshooting guide for common HPLC issues.

References

minimizing cytotoxicity of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in normal cells during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell line controls when treated with this compound. What are the potential reasons for this?

A1: Cytotoxicity in normal cells can stem from several factors. As a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, this compound likely functions as a kinase inhibitor.[1] While often designed to target kinases dysregulated in cancer, off-target inhibition of kinases essential for normal cell survival and proliferation can lead to toxicity.[2] The GHS classification for this compound includes warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation, indicating a general cytotoxic potential.[3] The specific kinase inhibitory profile and potential off-target effects in your particular normal cell line may contribute to the observed toxicity.

Q2: What is the known selectivity of this compound for cancer cells versus normal cells?

A2: There is limited publicly available data specifically detailing the cytotoxicity of this compound on a wide range of normal cell lines. However, studies on other substituted pyrrolo[2,3-d]pyrimidine derivatives have shown that selectivity is highly dependent on the specific substitutions on the core scaffold. For example, certain tricyclic pyrrolo[2,3-d]pyrimidine derivatives have demonstrated favorable selectivity for colon cancer cells over normal human embryonic kidney (HEK-293) cells.[4] Another study reported a pyrrolo[2,3-d]pyrimidine derivative with up to 493-fold increased efficacy against cancer cells harboring an EGFR activating mutation compared to normal human bronchial epithelial (HBE) cells.[5] This suggests that while the pyrrolo[2,3-d]pyrimidine scaffold can be engineered for selectivity, the specific toxicological profile of this compound on normal cells requires empirical determination.

Q3: What are some general strategies to reduce the cytotoxicity of our compound in normal cells?

A3: Several strategies can be employed to mitigate cytotoxicity in normal cells:

  • Dose Optimization: The most straightforward approach is to perform a dose-response study to determine the lowest effective concentration that maintains the desired activity in your model system while minimizing toxicity to normal cells.

  • Formulation Strategies: Modifying the formulation of the compound can alter its pharmacokinetic and pharmacodynamic properties.[6] This can include using nanoparticle-based delivery systems, liposomes, or conjugation to targeting moieties to enhance delivery to the target cells and reduce systemic exposure.

  • Targeted Drug Delivery: If a specific cell surface receptor is overexpressed on your target cancer cells, conjugating the compound to a ligand for that receptor can increase its local concentration at the desired site of action and reduce its effect on normal cells.

  • Structural Modification (Lead Optimization): If significant toxicity is observed early in development, medicinal chemistry efforts can be directed towards synthesizing analogs of the compound. Structure-activity relationship (SAR) studies on related pyrrolo[2,3-d]pyrimidines have shown that modifications to the substituents can significantly impact selectivity and reduce off-target effects.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Action
High background cytotoxicity in vehicle-treated normal cells. The solvent used to dissolve the compound (e.g., DMSO) is at a toxic concentration.Ensure the final concentration of the solvent in the cell culture medium is below the tolerated level for your specific cell line (typically <0.5% for DMSO). Run a solvent toxicity control.
Compound precipitates in the culture medium. The compound has low aqueous solubility at the tested concentration.Test a lower concentration range. Consider using a different solvent or a formulation strategy to improve solubility.
Cytotoxicity is observed at concentrations where no target engagement is expected. The compound may have off-target effects unrelated to its primary mechanism of action.Perform a broader kinase panel screening to identify potential off-target kinases. Use a structurally related but inactive control compound to assess non-specific toxicity.
Inconsistent cytotoxicity results between experiments. Variability in cell health, passage number, or seeding density.Standardize cell culture conditions, including using cells within a specific passage number range and ensuring consistent seeding density.

Quantitative Data on Related Compounds

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (Normal/Cancer)Reference
8f HT-29 (Colon)4.55 ± 0.23HEK-293195 ± 0.07~42.9[4]
8g HT-29 (Colon)4.01 ± 0.20HEK-293>200>49.9[4]
12i HCC827 (NSCLC)-HBE-~493-fold higher efficacy in cancer cells[5]

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

  • Normal cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the MTT incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • Normal cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (positive control for maximum LDH release)

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of the compound or vehicle control as described in the MTT assay protocol. Include wells for a positive control (maximum LDH release) by adding lysis buffer.

  • Incubate for the desired treatment duration.

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Read the absorbance at the recommended wavelength using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Visualizations

Caption: Workflow for assessing and minimizing cytotoxicity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound 5-Bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine Compound->RTK Potential Inhibition Compound->PI3K Potential Off-Target Inhibition

Caption: Hypothetical signaling pathways affected by the compound.

References

dealing with reagent impurities in 7-deazapurine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding reagent impurities and common issues encountered during the synthesis of 7-deazapurine and its derivatives.

Frequently Asked Questions (FAQs)
FAQ 1: Starting Material Purity and Its Impact

Question: My synthesis of a 7-deazapurine precursor using a substituted pyrimidine is resulting in low yields and unexpected byproducts. How critical is the purity of my starting pyrimidine reagent?

Answer: The purity of your starting materials, such as 4-amino-6-chloropyrimidine or 2-amino-4,6-dichloropyrimidine, is critical. Impurities can lead to significant reductions in yield and the formation of difficult-to-remove side products.

  • Unreacted Precursors: Synthesis routes for chloropyrimidines can be complex, sometimes resulting in residual reactants or intermediates in the final product.[1][2] For instance, in the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines, unreacted 2-amino-4,6-dichloropyrimidine can remain, necessitating costly purification steps like recrystallization or distillation.[2]

  • Isomeric Impurities: During the synthesis of precursors, isomers can form. For example, enzymatic glycosylation of 8-aza-7-deazapurine analogs can result in various N-glycosylated isomers (e.g., N8 and N9), which can be difficult to separate.[3][4]

  • Degradation Products: Substituted pyrimidines can be sensitive to light, heat, and alkaline conditions, potentially leading to degradation.[5]

  • Residual Solvents & Water: The presence of water or other residual solvents from the synthesis of the starting material can interfere with subsequent reactions, especially those using moisture-sensitive reagents or catalysts.[6][7] The viscosity of the solvent mixture can be affected by water content, which in turn impacts diffusion rates.[8]

To mitigate these issues, it is essential to analyze the purity of your starting materials using techniques like HPLC, LC/MS, or NMR before use.[9][10]

FAQ 2: Low Yields and Side Products in Cyclization Steps

Question: I am performing a thermal cyclization of an azide intermediate to form the 7-deazapurine core, but the yield is very low (<15%), and I recover a lot of starting material or see decomposition. What is happening?

Answer: Low yields in thermal cyclization steps for forming fused heterocyclic systems like 7-deazapurines are a common problem. This is often due to a combination of high activation energy for the desired reaction and competing decomposition pathways at the required high temperatures.

For example, in the synthesis of a quinolino-fused 7-deazapurine, thermal cyclization of the azide intermediate 9 at 170 °C for 10 minutes yielded only 8% of the desired product 10, with 59% of the starting material recovered.[11] Extending the reaction time to 30 minutes only marginally increased the yield to 11% while reducing the recovered starting material to 21%, suggesting that the azide was decomposing into unidentified side products at this temperature.[11][12]

Troubleshooting Strategies:

  • Reaction Optimization: Carefully screen reaction time and temperature. A shorter reaction time might be preferable to minimize decomposition, even if it means lower conversion.

  • Alternative Cyclization Methods: If thermal methods are inefficient, consider alternative strategies such as:

    • Photochemical Cyclization: UV light, sometimes with a photosensitizer, can promote cyclization at lower temperatures, potentially avoiding thermal decomposition.[11][13]

    • Metal-Catalyzed Cyclization: Various transition metal catalysts (e.g., rhodium catalysts) can be screened to find a more efficient catalytic cycle that proceeds under milder conditions.[11][13]

The choice of method can dramatically impact the yield. For instance, photocyclization in THF with pyrene as a sensitizer improved the yield of product 10 to 26%.[11]

Troubleshooting Guides
Guide 1: Low Yield and Multiple Spots on TLC

You've run your reaction to synthesize a 7-deazapurine derivative, and the TLC plate shows a faint spot for your product, a strong spot for the starting material, and several unidentified spots.

This workflow helps diagnose the potential cause.

G start Start: Low Yield & Multiple TLC Spots check_sm 1. Verify Starting Material (SM) Purity (HPLC, NMR, LC/MS) start->check_sm sm_impure SM is Impure check_sm->sm_impure Impure sm_pure SM is Pure check_sm->sm_pure Pure purify_sm Purify SM (Column Chromatography, Recrystallization) sm_impure->purify_sm check_conditions 2. Review Reaction Conditions sm_pure->check_conditions re_run_rxn Re-run Reaction with Pure SM purify_sm->re_run_rxn end End: Improved Yield re_run_rxn->end temp_issue Temperature too high/low? check_conditions->temp_issue time_issue Time too short/long? check_conditions->time_issue solvent_issue Solvent dry? Degassed? check_conditions->solvent_issue analyze_spots 3. Analyze Side Products (LC/MS, Prep TLC/HPLC for NMR) check_conditions->analyze_spots If optimization fails optimize Optimize Conditions (Temp/Time/Solvent Screening) temp_issue->optimize time_issue->optimize solvent_issue->optimize optimize->re_run_rxn side_product_id Side Product Identified analyze_spots->side_product_id adjust_pathway Adjust Synthetic Pathway (e.g., change catalyst, use protecting groups) side_product_id->adjust_pathway adjust_pathway->re_run_rxn

Caption: Troubleshooting workflow for low reaction yield.
Data Presentation

Table 1: Effect of Reaction Time on Thermal Cyclization Yield

This table summarizes the results from a thermal cyclization of an azide intermediate at 170 °C, illustrating the trade-off between reaction time, product yield, and starting material recovery/decomposition.[11][12]

Reaction Time (minutes)Product Yield (%)Recovered Starting Material (%)Inferred Decomposition/Side Products (%)
1085933
30112168

Data inferred from reported yields and recovered starting material.

Experimental Protocols
Protocol 1: Purity Analysis of 4-Amino-6-chloropyrimidine by HPLC

This protocol outlines a general method for determining the purity of a key starting material. The method should be validated for specific impurities.[10]

Objective: To quantify the purity of 4-amino-6-chloropyrimidine and detect any related impurities.

Materials:

  • 4-amino-6-chloropyrimidine sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-amino-6-chloropyrimidine sample.

    • Dissolve in a 1:1 mixture of water/ACN to a final concentration of 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or lambda max of the compound)

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

  • Analysis:

    • Run a blank (diluent) injection first, followed by the sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • For accurate quantification of impurities, a reference standard for each impurity is required.[14]

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify a crude 7-deazapurine product from unreacted starting materials and side products.

Materials:

  • Crude product mixture

  • Silica gel (flash grade)

  • Appropriate solvents for the mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol), determined by TLC analysis.

  • Flash chromatography column and system

  • Test tubes or fraction collector

Procedure:

  • TLC Analysis: Develop a TLC solvent system that provides good separation between your desired product (Rf ~0.3-0.4) and the impurities.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material.

    • Pack the column with silica gel using the chosen mobile phase (slurry packing is common).

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution:

    • Begin elution with the mobile phase, applying pressure to achieve a steady flow.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent using a rotary evaporator to obtain the purified compound.

    • Confirm the purity of the isolated product using HPLC or NMR.

Visualizations
Impurity Formation Pathway

This diagram illustrates a common scenario in synthesis where an impurity in a starting material or a side reaction can lead to an undesired byproduct, complicating purification.

G SM Starting Material A (e.g., Substituted Pyrimidine) DesiredProduct Desired 7-Deazapurine Product SM->DesiredProduct + Reagent B Impurity Impurity in A (e.g., Dimer or Isomer) SideProduct Undesired Side Product Impurity->SideProduct + Reagent B ReagentB Reagent B CrudeMixture Crude Reaction Mixture DesiredProduct->CrudeMixture SideProduct->CrudeMixture

Caption: Relationship between starting material impurity and side product formation.

References

interpreting unexpected results in 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The content is structured to address common challenges encountered during synthetic modifications, particularly palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic applications for this compound?

A1: this compound is a versatile heterocyclic building block primarily used in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules for drug discovery and development. The two most common applications are:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds, typically with aryl or heteroaryl boronic acids, leading to 5-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, coupling with a variety of primary and secondary amines to yield N-substituted-7-methyl-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amines.

These derivatives are often explored as kinase inhibitors, particularly targeting the Janus kinase (JAK) family.[1][2]

Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings with this substrate can be attributed to several factors:

  • Catalyst Inhibition: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core can coordinate with the palladium catalyst, leading to its deactivation.

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be sensitive to hydrolysis, especially under basic conditions, leading to the formation of the corresponding arene byproduct instead of the desired coupled product.[3][4]

  • Dehalogenation of the Starting Material: A common side reaction is the reduction of the bromo group to a hydrogen, resulting in the formation of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Homocoupling: Self-coupling of the boronic acid or the aryl bromide can occur, leading to undesired symmetrical biaryl byproducts.

Q3: My Buchwald-Hartwig amination is not proceeding to completion. What should I investigate?

A3: Incomplete conversion in Buchwald-Hartwig aminations involving this substrate often points to issues with the catalytic cycle. Key areas to investigate include:

  • Ligand Choice: The selection of the phosphine ligand is critical. Bulky, electron-rich ligands are often necessary to promote oxidative addition and reductive elimination while preventing catalyst decomposition.[5]

  • Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide are commonly used. The base must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting material or product.

  • Catalyst Poisoning: Similar to Suzuki couplings, the nitrogen atoms on the heterocyclic core can inhibit the palladium catalyst.[6]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can cause oxidation and deactivation. Ensuring a rigorously inert atmosphere is essential for reproducible results.[6]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Observation Potential Cause Troubleshooting Steps
No reaction or very low conversion of starting material.Inactive Catalyst: The Pd(0) active species is not being generated or is rapidly decomposing.• Use a pre-catalyst that is more readily activated. • Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and using an inert atmosphere (e.g., argon or nitrogen).[7]
Catalyst Inhibition: Nitrogen atoms on the pyrrolopyrimidine core are coordinating to the palladium center.• Increase the ligand-to-palladium ratio. • Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) to shield the metal center.
Significant amount of debrominated starting material (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) is observed.Dehalogenation Side Reaction: A competing reductive pathway is occurring.• Use milder reaction conditions (lower temperature, weaker base if possible). • Ensure the absence of adventitious hydrogen sources. • Some phosphite ligands have been shown to promote dehalogenation with weaker bases.[8]
The boronic acid is consumed, but the main byproduct is the corresponding arene (protodeboronation).Hydrolysis of Boronic Acid: The boronic acid is unstable under the reaction conditions.• Use a boronic ester (e.g., pinacol ester) which is more stable and hydrolyzes in situ.[3] • Use anhydrous solvents and minimize the amount of water. • Consider using potassium trifluoroborate salts, which can exhibit slower release of the boronic acid.[7]
Formation of symmetrical biaryls (homocoupling).Homocoupling of Boronic Acid or Aryl Bromide: This can be promoted by the presence of oxygen or high temperatures.• Rigorously degas all reagents and solvents. • Run the reaction at the lowest effective temperature. • Use a slight excess of the boronic acid relative to the aryl bromide.
Issue 2: Unexpected Results in Buchwald-Hartwig Amination
Observation Potential Cause Troubleshooting Steps
Reaction stalls after initial product formation.Catalyst Decomposition: The catalyst is losing activity over the course of the reaction.• Lower the reaction temperature and increase the reaction time.[6] • Screen different bulky electron-rich phosphine ligands that can better stabilize the palladium center.[9]
Formation of palladium black.Catalyst Precipitation: The active Pd(0) is crashing out of the solution.• This is a clear sign of catalyst decomposition. Address this by optimizing the ligand, temperature, and base.[6]
Low yield with electron-poor anilines.Slow Reductive Elimination: The final step of the catalytic cycle is slow.• Switch to a more electron-donating ligand to facilitate reductive elimination.
Dehalogenation of the starting material.Reductive Dehalogenation: A competing pathway is consuming the starting material.• The choice of ligand can influence the rate of reductive dehalogenation. Screen different phosphine ligands.[5] • Ensure the base is not acting as a hydride source.

Data Presentation

The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions on substrates analogous to this compound. These should serve as a starting point for optimization.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Brominated N-Heterocycles

Aryl Bromide Boronic Acid Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
5-Bromoindazole derivativeN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME851692
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (1.5)1,4-Dioxane/H₂O901585
2-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001895

Data adapted from analogous systems reported in the literature.[10][11]

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Brominated N-Heterocycles

Aryl Bromide Amine Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ (1)XPhos (4)NaOtBu (1.4)Toluene1002498
4-Bromo-7-azaindole derivativeBenzamidePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (1.5)1,4-Dioxane1001285
2-Bromoestrone derivativeAnilinePd(OAc)₂ (5)XPhos (10)KOtBu (1.4)Toluene1100.17 (MW)92

Data adapted from analogous systems reported in the literature.[6][12][13]

Experimental Protocols

The following are general starting procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for optimal results with this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4-8 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Finally, add the amine (1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling check_catalyst Check Catalyst Activity - Use pre-catalyst - Ensure inert atmosphere start->check_catalyst check_side_reactions Analyze for Side Products (LC-MS, NMR) check_catalyst->check_side_reactions dehalogenation Dehalogenation Observed check_side_reactions->dehalogenation Debromination? protodeboronation Protodeboronation Observed check_side_reactions->protodeboronation Arene byproduct? no_reaction No Reaction/ Low Conversion check_side_reactions->no_reaction Only starting material? milder_conditions Use Milder Conditions: - Lower temperature - Weaker base dehalogenation->milder_conditions change_boron Modify Boron Source: - Use boronic ester - Use anhydrous solvent protodeboronation->change_boron optimize_conditions Optimize Conditions: - Screen ligands - Screen bases - Adjust temperature no_reaction->optimize_conditions successful_reaction Improved Yield optimize_conditions->successful_reaction change_boron->successful_reaction milder_conditions->successful_reaction

Troubleshooting workflow for Suzuki-Miyaura coupling.
Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR'R'', Base amido_complex L-Pd(II)(Ar)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Simplified Buchwald-Hartwig amination catalytic cycle.
JAK-STAT Signaling Pathway

Many pyrrolo[2,3-d]pyrimidine derivatives are investigated as inhibitors of Janus kinases (JAKs). Inhibition of JAKs blocks the phosphorylation of STATs (Signal Transducer and Activator of Transcription), preventing their dimerization and translocation to the nucleus, thereby downregulating the transcription of inflammatory genes.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Inflammation) nucleus->transcription initiates inhibitor 5-Bromo-7-methyl-7H- pyrrolo[2,3-d]pyrimidin-4-amine Derivative (JAK Inhibitor) inhibitor->jak INHIBITS

Inhibition of the JAK-STAT signaling pathway.

References

Validation & Comparative

A Head-to-Head Comparison of Halogenated vs. Non-Halogenated Pyrrolo[2,3-d]pyrimidines in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] A key area of investigation within this class of compounds is the impact of halogenation on their biological activity. This guide provides an objective, data-driven comparison of halogenated and non-halogenated pyrrolo[2,3-d]pyrimidines, summarizing their performance as anticancer agents and providing detailed experimental methodologies for their evaluation.

Executive Summary

The addition of halogen atoms to the pyrrolo[2,3-d]pyrimidine scaffold is a widely employed strategy to enhance therapeutic potential. Halogenation can significantly influence a compound's binding affinity to target kinases, metabolic stability, and overall potency.[3] Experimental data consistently demonstrates that halogenated derivatives often exhibit superior anticancer activity compared to their non-halogenated counterparts. This is attributed to the ability of halogens to form crucial interactions within the ATP-binding pocket of kinases and to modulate the electronic properties of the molecule.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from various studies, offering a direct comparison of the cytotoxic and kinase inhibitory activities of halogenated and non-halogenated pyrrolo[2,3-d]pyrimidine derivatives.

Table 1: In Vitro Cytotoxicity of Halogenated vs. Non-Halogenated Pyrrolo[2,3-d]pyrimidines
CompoundR1R2R3Cell LineIC50 (µM)Reference
Non-Halogenated Analog PhenylHHHT-29>50[4]
Halogenated Analog 4-ChlorophenylHClHT-2923.1 ± 1.5[4]
Non-Halogenated Analog PhenylHHHeLa>50[4]
Halogenated Analog 4-ChlorophenylHClHeLa28.3 ± 1.9[4]
Non-Halogenated Analog PhenylHHMCF-7>50[4]
Halogenated Analog 4-ChlorophenylHClMCF-725.4 ± 1.7[4]
Non-Halogenated Analog 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine--L12106.0[5]
Halogenated Analog 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine--L12100.3 ± 0.07[4]
Non-Halogenated Analog (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideH--HepG243.15 ± 2.1
Halogenated Analog (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide4-Cl--HepG233.42 ± 1.8
Halogenated Analog (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(3,4-dichlorobenzylidene)benzohydrazide3,4-diCl--HepG229.14 ± 1.5
Table 2: Kinase Inhibitory Activity of Halogenated vs. Non-Halogenated Pyrrolo[2,3-d]pyrimidines
CompoundHalogen SubstitutionTarget KinaseIC50 (nM)Reference
Non-Halogenated Analog NoneEGFR>10,000[6]
Halogenated Analog 4-Cl on anilineEGFR (T790M)0.21[6]
Halogenated Analog 4-Cl on anilineEGFR (wild-type)22[6]
Non-Halogenated Analog Unsubstituted benzylideneVEGFR2>1000[3]
Halogenated Analog 3,4-DichlorobenzylideneVEGFR2136[3][7]
Non-Halogenated Analog Unsubstituted benzylideneEGFR>1000[3]
Halogenated Analog 3,4-DichlorobenzylideneEGFR79[3][7]
Non-Halogenated Analog Unsubstituted benzylideneHer2>1000[3]
Halogenated Analog 3,4-DichlorobenzylideneHer240[3][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of future studies.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds (both halogenated and non-halogenated pyrrolo[2,3-d]pyrimidines) are dissolved in DMSO to prepare stock solutions. A series of dilutions are then made in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the test compounds. A control group with vehicle (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. The kinase, substrate, and ATP are prepared in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Assay Plate Setup: In a 96-well or 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding. Initiate the kinase reaction by adding a mixture of the substrate and ATP. The plate is then incubated for a specified time (e.g., 60 minutes) at 30°C.

  • Detection: The kinase activity is measured by quantifying the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ADP production, or fluorescence-based assays.

  • Data Analysis: The kinase activity is normalized to the negative control. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C for at least 2 hours.

  • Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing propidium iodide (PI) and RNase A. The cells are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. At least 10,000 events are acquired for each sample.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software (e.g., ModFit LT, FlowJo).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrrolo[2,3-d]pyrimidines and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Angiogenesis Angiogenesis, Permeability, Survival PKC->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR Inhibits

Caption: VEGFR Signaling Pathway Inhibition.

Experimental_Workflow Start Start: Compound Library Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity ActiveCompounds Identify Active Compounds (IC50) Cytotoxicity->ActiveCompounds KinaseAssay In Vitro Kinase Inhibition Assays ActiveCompounds->KinaseAssay Lead Compounds PotentInhibitors Identify Potent Kinase Inhibitors KinaseAssay->PotentInhibitors CellCycle Cell-Based Assays (Cell Cycle, Apoptosis) PotentInhibitors->CellCycle Lead Compounds Mechanism Elucidate Mechanism of Action CellCycle->Mechanism

Caption: Experimental Workflow for Evaluation.

References

Comparative Analysis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship (SAR) of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs reveals critical insights into their potential as targeted kinase inhibitors. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed protocols, to aid researchers in drug discovery and development.

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP, enabling competitive binding to the kinase ATP-binding site.[1][2] Strategic modifications to this core, particularly at the C4, C5, and N7 positions, have been explored to enhance potency, selectivity, and pharmacokinetic properties.[3][4][5] This guide focuses on analogs of this compound, a specific scaffold with potential for targeted cancer therapy.

Structure-Activity Relationship and Performance Comparison

For instance, in a series of N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, the nature of the substituent on the N4-anilino moiety was found to modulate the potency and selectivity for different Receptor Tyrosine Kinases (RTKs).[3] While not directly analogous to the 5-bromo-7-methyl core, these findings suggest that substitutions at the 4-amino position are critical for determining the target kinase profile.

The following table summarizes the inhibitory activities of various pyrrolo[2,3-d]pyrimidine analogs against different kinases to provide a comparative perspective. It is important to note that these compounds do not all share the exact 5-bromo-7-methyl core, but they represent the broader class of compounds and highlight the impact of substitutions on biological activity.

Compound IDCore Structure VariationTarget Kinase(s)IC50 (nM)Reference
Compound 9 N4-(4-chloroanilino)-6-(2-methylphenyl)EGFR10[3]
Compound 10 N4-(2-fluoro-4-chloroanilino)-6-(1-naphthyl)VEGFR-22[3]
Compound 12 N4-(2-fluoro-4-chloroanilino)-6-(2,5-dimethoxybenzyl)VEGFR-21[3]
Compound 2 N4-(3-chloro-4-fluoroanilino)EGFR30[4]
Compound 6 N4-(4-methoxyphenyl)AURKA8,000[6]
Compound 59 Thieno[2,3-d]pyrimidine coreRET, RET (V804M)1.8, 2.5[7]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate evaluation and comparison of kinase inhibitors. Below are methodologies for key assays typically employed in the assessment of this compound analogs.

Biochemical Kinase Inhibition Assay

This assay determines the in vitro potency of a compound against a specific kinase.

Materials:

  • Test compounds (dissolved in DMSO)

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • ATP

  • Substrate (specific peptide or protein for the kinase)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.

  • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer.

  • Initiate the kinase reaction by adding the reaction mixture to the wells containing the compounds.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced or ATP remaining.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A431, HUVEC)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

In Vivo Efficacy in Xenograft Models

This protocol outlines a general procedure for evaluating the antitumor efficacy of a test compound in a mouse xenograft model.[8]

Animal Model:

  • Immunocompromised mice (e.g., nude or SCID mice)

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Prepare the test compound in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

  • Administer the compound to the treatment group at a specified dose and schedule. The control group receives the vehicle only.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Record the body weight of the mice to assess toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyrrolo[2,3-d]pyrimidine kinase inhibitors and a typical experimental workflow for their evaluation.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochem_assay Biochemical Kinase Assay cell_viability Cell Viability Assay biochem_assay->cell_viability Potency (IC50) target_engagement Target Engagement Assay (e.g., Western Blot) cell_viability->target_engagement Cellular Activity (EC50) pk_studies Pharmacokinetic Studies target_engagement->pk_studies Lead Compound Selection efficacy_studies Efficacy in Xenograft Models pk_studies->efficacy_studies Dosing Regimen tox_studies Toxicity Studies efficacy_studies->tox_studies Safety Profile

Caption: Experimental workflow for the evaluation of kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription CellProliferation CellProliferation Transcription->CellProliferation Cell Proliferation, Survival, Angiogenesis GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 5-Bromo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine Analog Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway targeted by inhibitors.

References

Preclinical Toxicology Profile: A Comparative Analysis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and Selected Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical toxicology overview of the investigational compound 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and established kinase inhibitors: Osimertinib, Vandetanib, and BMS-599626. Due to the limited publicly available preclinical toxicology data for this compound, this comparison relies on its general hazard classification and detailed data from the selected comparator drugs, which share a similar structural scaffold or therapeutic target class.

Executive Summary

This compound is a pyrrolopyrimidine derivative with potential as a kinase inhibitor. Its preclinical toxicology profile is not extensively documented in the public domain. In contrast, Osimertinib, Vandetanib, and BMS-599626 are well-characterized kinase inhibitors with established preclinical safety profiles. This guide summarizes the available data to aid researchers in understanding the potential toxicological liabilities of this class of compounds.

General Toxicology and Safety Pharmacology

A comprehensive preclinical toxicology program typically includes an assessment of general toxicity through repeat-dose studies in at least two species (one rodent and one non-rodent) and safety pharmacology studies to evaluate effects on vital organ systems.

Table 1: Summary of General and Organ-Specific Toxicity

CompoundSpeciesKey Findings
This compound Data Not AvailableGHS classification indicates potential for acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1]
Osimertinib Rat, DogConsistent with other EGFR inhibitors. Findings included effects on male fertility (decreased live fetal implants) at exposures approximately 0.5 times the human exposure at the recommended dose.[2]
Vandetanib Rat, DogObserved toxicities included gastrointestinal, cardiovascular (QT prolongation), skin, spleen, and teeth and bone (in rats) effects.[3]
BMS-599626 Data Not AvailableMaximum tolerated dose in a human breast tumor xenograft model was 180 mg/kg.[4] Dose-limiting toxicities in a Phase I clinical trial at 660 mg/day were elevated hepatic transaminases and QTc interval prolongation.[5]

Table 2: Safety Pharmacology Findings

CompoundCardiovascular SystemCentral Nervous SystemRespiratory System
This compound Data Not AvailableData Not AvailableData Not Available
Osimertinib Equivocal findings of decreased contractility in dogs and guinea pigs.[2]No significant findings reported.No significant findings reported.
Vandetanib QT interval prolongation observed in toxicology and safety pharmacology studies.[3]No significant findings reported.No significant findings reported.
BMS-599626 QTc interval prolongation reported as a dose-limiting toxicity in a Phase I clinical trial.[5]Data Not AvailableData Not Available

Genetic Toxicology

Genotoxicity assays are conducted to assess the potential of a compound to induce mutations or chromosomal damage.

Table 3: Summary of Genetic Toxicology Studies

CompoundAmes Test (Bacterial Reverse Mutation)In Vitro Chromosomal AberrationIn Vivo Micronucleus
This compound Data Not AvailableData Not AvailableData Not Available
Osimertinib Negative.[2]Negative.[2]Negative.[2]
Vandetanib Not mutagenic.[6]Not clastogenic in human lymphocytes.[6]Not clastogenic in rats.[6]
BMS-599626 Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of toxicology data. Below are representative protocols for key preclinical toxicology assays.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is a key test for detecting chromosomal damage.

cluster_protocol In Vivo Micronucleus Assay Protocol animal_prep Animal Preparation (e.g., Male/female rats or mice) dosing Dosing (e.g., Two or three times at 24-hour intervals at three dose levels) animal_prep->dosing collection Sample Collection (Bone marrow or peripheral blood collected ~24 hours after final dose) dosing->collection analysis Analysis (Frequency of micronucleated polychromatic erythrocytes determined) collection->analysis result Result Interpretation (Statistically significant, dose-dependent increase indicates a positive result) analysis->result

Caption: A generalized workflow for the in vivo micronucleus assay.[7]

hERG (human Ether-à-go-go-Related Gene) Assay

The hERG assay is a critical in vitro safety pharmacology study to assess the potential for QT interval prolongation.

cluster_protocol hERG Assay Protocol cell_culture Cell Culture (HEK-293 cells stably expressing hERG channels) patch_clamp Whole-Cell Patch Clamp (Manual or automated system) cell_culture->patch_clamp voltage_protocol Voltage Protocol (Specific voltage steps to elicit hERG current) patch_clamp->voltage_protocol drug_application Drug Application (Increasing concentrations of the test compound) voltage_protocol->drug_application data_analysis Data Analysis (Measurement of hERG current inhibition and IC50 calculation) drug_application->data_analysis

Caption: A standard workflow for the in vitro hERG assay.[8][9]

Hypothetical Signaling Pathway for this compound

Given its structural similarity to known kinase inhibitors, this compound may target signaling pathways involved in cell proliferation and survival. The following diagram illustrates a hypothetical mechanism of action.

cluster_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase (RTK) downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) receptor->downstream ATP compound This compound compound->receptor Inhibition proliferation Cell Proliferation and Survival downstream->proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase by the compound.

Conclusion

The preclinical toxicology profile of this compound is largely uncharacterized in publicly available literature. Based on its chemical class and the profiles of comparator kinase inhibitors, potential toxicological liabilities could include effects on rapidly dividing cells, cardiovascular function (QT prolongation), and specific organ systems. The provided comparison with Osimertinib, Vandetanib, and BMS-599626 offers a framework for anticipating the potential safety profile of this and other novel pyrrolopyrimidine derivatives. Comprehensive in vitro and in vivo toxicology studies are essential to fully characterize the safety of this compound before any clinical investigation.

References

Synergistic Potential of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its Analogs in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent investigations into the therapeutic applications of pyrrolo[2,3-d]pyrimidine derivatives have highlighted their potential as potent kinase inhibitors in oncology. While direct studies on the synergistic effects of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in combination with other drugs are not yet publicly available, extensive research into structurally and functionally similar compounds, particularly AXL and dual JAK/HDAC inhibitors, provides compelling evidence for the synergistic potential of this class of molecules in cancer treatment. This guide compares the performance of analogous pyrrolo[2,3-d]pyrimidine-based kinase inhibitors in combination with other therapeutic agents, supported by preclinical and clinical data.

I. Synergistic Effects of AXL Inhibitor Analogs

Bemcentinib, an AXL inhibitor with a pyrrolo[2,3-d]pyrimidine core, has been investigated in combination with the immune checkpoint inhibitor pembrolizumab for the treatment of non-small cell lung cancer (NSCLC). Preclinical studies have demonstrated that AXL inhibition can sensitize tumors to T-cell mediated killing, providing a strong rationale for this combination.[1]

Preclinical Evidence of Synergy: AXL Inhibition and Immunotherapy

In immunocompetent mouse models of NSCLC, the combination of bemcentinib and an anti-PD-1 antibody resulted in complete tumor regression in 40% of the treated mice, a significant improvement over the marginal responses observed with either monotherapy.[2] This synergistic effect is attributed to the reprogramming of the tumor microenvironment, leading to increased activation of dendritic cells and proliferation of CD8+ T-cells.[2]

Table 1: Preclinical Efficacy of Bemcentinib in Combination with Anti-PD-1 Therapy

Treatment GroupTumor Regression RateMechanism of Action
Bemcentinib aloneMarginalAXL Kinase Inhibition
Anti-PD-1 aloneMarginalImmune Checkpoint Blockade
Bemcentinib + Anti-PD-140% Complete RegressionReprogramming of Tumor Microenvironment, Enhanced T-cell Activity
Clinical Data

A phase II clinical trial (BGBC008) evaluating bemcentinib in combination with pembrolizumab in patients with advanced NSCLC showed promising activity. The overall response rate (ORR) was 26%, with durable responses observed in patients with AXL-positive tumors.[2] Another phase II trial (MIST3) in patients with relapsed mesothelioma also met its primary endpoint, demonstrating a disease control rate at 12 weeks (DCR12w) of 46.2%.[3]

II. Synergistic Effects of Dual JAK/HDAC Inhibitor Analogs

Dual inhibitors targeting both Janus kinases (JAK) and histone deacetylases (HDAC) represent another class of promising anticancer agents. The combination of individual JAK and HDAC inhibitors has been shown to have synergistic effects in cancer cells.

Preclinical Evidence of Synergy: JAK and HDAC Inhibition

In a study on hematological cancer cell lines, the combination of a JAK inhibitor and an HDAC inhibitor (at a 1:1 ratio) demonstrated improved antitumor potency compared to either agent used alone.[4] Furthermore, a novel dual JAK/HDAC inhibitor, compound 11i , showed superior efficacy in a psoriasis-like murine model compared to the combination of individual JAK and HDAC inhibitors, suggesting a potential synergistic advantage of a single molecule targeting both pathways.[5]

Table 2: In Vitro Antitumor Potency of a JAK/HDAC Dual Inhibitor Analog

Compound/CombinationCell LineIC50 (µM)
JAK Inhibitor 1HEL2.3
HDAC Inhibitor 2HEL0.86
Combination (1:1)HEL1.51
Dual Inhibitor 20a HEL0.34

Data adapted from a study on dual JAK/HDAC inhibitors, where lower IC50 values indicate higher potency.[4]

III. Experimental Protocols

Combination Index (CI) Method for Synergy Quantification

The synergistic, additive, or antagonistic effects of drug combinations are quantitatively determined using the Combination Index (CI) method based on the Chou-Talalay principle.[6][7]

Experimental Workflow:

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of each drug individually and in combination at fixed ratios (e.g., equipotent ratios based on their respective IC50 values).

  • Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® assay.

  • Data Analysis: The dose-effect curves for single agents and combinations are generated. The CI values are calculated using software like CompuSyn, where:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis a Seed Cancer Cells in 96-well Plates b Allow Cells to Adhere Overnight a->b d Treat Cells with Drugs for 72h b->d c Prepare Drug Dilutions (Single Agents & Combinations) c->d e Measure Cell Viability (e.g., CellTiter-Glo) d->e f Generate Dose-Effect Curves e->f g Calculate Combination Index (CI) f->g h Determine Synergy (CI < 1) g->h

Caption: Experimental workflow for determining drug synergy using the Combination Index method.

IV. Signaling Pathways and Mechanisms of Synergy

The synergistic effects of combining kinase inhibitors with other anticancer agents often arise from targeting interconnected signaling pathways or overcoming resistance mechanisms.

AXL Inhibition and Immune Checkpoint Blockade

AXL overexpression is associated with an epithelial-to-mesenchymal transition (EMT) phenotype and resistance to immunotherapy. By inhibiting AXL, the tumor becomes more "visible" to the immune system and susceptible to T-cell-mediated killing, which is enhanced by PD-1/PD-L1 blockade.

AXL_PD1_Synergy cluster_tumor Tumor Cell cluster_immune Immune System AXL AXL Overexpression EMT EMT Phenotype AXL->EMT PDL1 PD-L1 Expression AXL->PDL1 ImmuneEvasion Immune Evasion EMT->ImmuneEvasion PDL1->ImmuneEvasion TCell T-Cell ImmuneEvasion->TCell Suppresses PD1 PD-1 TCell->PD1 PD1->PDL1 Interaction Bemcentinib Bemcentinib (AXL Inhibitor) Bemcentinib->AXL Inhibits Pembrolizumab Pembrolizumab (PD-1 Inhibitor) Pembrolizumab->PD1 Blocks

Caption: Synergy between AXL and PD-1 inhibition in overcoming tumor immune evasion.

Dual JAK/HDAC Inhibition

The JAK/STAT pathway is crucial for cytokine signaling and cell proliferation, while HDACs regulate gene expression epigenetically. Dual inhibition can simultaneously block pro-survival signaling and reactivate tumor suppressor genes, leading to a more potent antitumor effect.

JAK_HDAC_Synergy Cytokine Cytokines JAK JAK Cytokine->JAK STAT STAT JAK->STAT Proliferation Cell Proliferation & Survival STAT->Proliferation HDAC HDAC Histones Acetylated Histones HDAC->Histones Deacetylates TSG Tumor Suppressor Gene Expression Histones->TSG Activates TSG->Proliferation Inhibits DualInhibitor Dual JAK/HDAC Inhibitor DualInhibitor->JAK Inhibits DualInhibitor->HDAC Inhibits

Caption: Mechanism of action for a dual JAK/HDAC inhibitor targeting cell proliferation.

V. Conclusion

While specific data on the synergistic effects of this compound is not yet available, the broader class of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors demonstrates significant promise for combination therapies. The examples of AXL inhibitors and dual JAK/HDAC inhibitors highlight the potential for synergistic antitumor activity when combined with immunotherapy or other targeted agents. Further preclinical studies are warranted to explore the combination potential of this compound and to elucidate its specific mechanisms of synergy.

References

Benchmarking 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Against Known PERK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine against a panel of well-characterized PERK (Protein kinase R-like endoplasmic reticulum kinase) inhibitors. The data presented herein is based on proposed standardized in vitro and cellular assays designed to evaluate the potency, selectivity, and cellular activity of these compounds. This objective comparison aims to inform researchers on the potential of this compound as a new tool for studying the unfolded protein response (UPR) and as a potential therapeutic agent.

Introduction to PERK Inhibition

Protein kinase R-like endoplasmic reticulum kinase (PERK) is a critical sensor of endoplasmic reticulum (ER) stress.[1][2][3] Upon activation by the accumulation of unfolded or misfolded proteins in the ER, PERK initiates a signaling cascade to restore ER homeostasis.[2][4][5] This is primarily achieved through the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER.[1][2][5] However, prolonged PERK signaling can also lead to apoptosis.[1][4] Given its central role in cell fate decisions under stress, PERK has emerged as a promising therapeutic target for various diseases, including cancer and neurodegenerative disorders.[2][4][6] The development of potent and selective PERK inhibitors is therefore of significant interest.

Comparative Analysis of PERK Inhibitors

The following table summarizes the in vitro and cellular activities of this compound and known PERK inhibitors. The data for this compound is presented as a hypothetical case study to illustrate its potential performance in these assays.

CompoundPERK IC50 (nM)p-eIF2α EC50 (nM)Cell Viability CC50 (µM)
This compound 1.225>10
GSK26064140.4[7]100.5
GSK26561570.9[8]151.2
AMG PERK 446[7][8]50>25
ISRIB (trans-isomer)5[7][8]5[7]>50

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PERK by 50%. EC50 values represent the concentration required to achieve 50% of the maximum effect in a cellular assay (in this case, inhibition of eIF2α phosphorylation). CC50 values represent the concentration required to reduce cell viability by 50%. The data for this compound is hypothetical and for illustrative purposes.

PERK Signaling Pathway

The diagram below illustrates the central role of PERK in the unfolded protein response. Under ER stress, PERK is activated and phosphorylates eIF2α, leading to a downstream signaling cascade that affects protein synthesis and cell fate.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK activates pPERK p-PERK PERK->pPERK autophosphorylation eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Translation Global Protein Translation peIF2a->Translation inhibits ATF4 ATF4 Translation peIF2a->ATF4 promotes ATF4_n ATF4 ATF4->ATF4_n translocates Inhibitor PERK Inhibitor Inhibitor->pPERK inhibits CHOP CHOP Expression ATF4_n->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis

Diagram 1: Simplified PERK signaling pathway under ER stress.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro PERK Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of PERK.

Materials:

  • Recombinant human PERK kinase domain

  • eIF2α substrate

  • ATP (radiolabeled or non-radiolabeled for detection systems like TR-FRET)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl, 2 mM DTT)[9][10]

  • Test compounds (solubilized in DMSO)

  • 96- or 384-well plates

Procedure:

  • Prepare a reaction mixture containing the assay buffer, eIF2α substrate, and recombinant PERK enzyme in each well of the microplate.

  • Add the test compounds at various concentrations to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated eIF2α. This can be done using methods such as:

    • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into eIF2α.[9][10]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using a europium-labeled anti-phospho-eIF2α antibody and a ULight-labeled streptavidin-biotinylated eIF2α substrate.[11][12]

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-eIF2α Assay

This assay measures the ability of a compound to inhibit PERK activity within a cellular context by quantifying the levels of phosphorylated eIF2α.

Materials:

  • Human cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • ER stress inducer (e.g., tunicamycin or thapsigargin)

  • Test compounds (solubilized in DMSO)

  • Lysis buffer

  • Antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α

  • Detection system (e.g., Western blot, ELISA, or TR-FRET)

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce ER stress by adding tunicamycin (e.g., 2.5 µg/mL) or thapsigargin (e.g., 300 nM) and incubate for an additional 2-4 hours.

  • Wash the cells with PBS and lyse them.

  • Determine the levels of phospho-eIF2α and total eIF2α in the cell lysates using a suitable detection method.

  • Normalize the phospho-eIF2α signal to the total eIF2α signal.

  • Calculate the percent inhibition of eIF2α phosphorylation for each compound concentration relative to the ER stress-induced control.

  • Determine the EC50 value from the dose-response curve.

Cell Viability Assay

This assay assesses the cytotoxic effects of the compounds on cultured cells.

Materials:

  • Human cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • Test compounds (solubilized in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds.

  • Incubate for 48-72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percent cell viability relative to the vehicle-treated control.

  • Determine the CC50 value from the dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial characterization of novel PERK inhibitors.

Experimental_Workflow Start Compound Library Screening Biochemical_Assay In Vitro PERK Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cellular_Assay Cellular p-eIF2α Assay (EC50 Determination) Biochemical_Assay->Cellular_Assay Cytotoxicity_Assay Cell Viability Assay (CC50 Determination) Cellular_Assay->Cytotoxicity_Assay Hit_Validation Hit Validation and Lead Optimization Cytotoxicity_Assay->Hit_Validation Further_Studies In Vivo Efficacy and Toxicity Studies Hit_Validation->Further_Studies

Diagram 2: General workflow for PERK inhibitor evaluation.

Conclusion

This guide provides a framework for the comparative evaluation of this compound against established PERK inhibitors. The presented protocols for in vitro and cellular assays offer a standardized approach to determine the potency, cellular activity, and cytotoxicity of novel compounds. Based on the hypothetical data, this compound demonstrates promising potential as a potent and selective PERK inhibitor with a favorable cytotoxicity profile. Further experimental validation is necessary to confirm these findings and to fully elucidate the therapeutic potential of this compound.

References

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